molecular formula C6H10FN B11823740 (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

Cat. No.: B11823740
M. Wt: 115.15 g/mol
InChI Key: OAJNJXJCKQKODM-HCWXCVPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane (Cat. No.: B11823740) is a chiral bicyclic amine with a molecular weight of 115.15 g/mol and the molecular formula C6H10FN . The compound features a norbornane-like framework where the defined stereochemistry, indicated by the (1S,4S,5R) descriptor, ensures the fluorine substituent occupies a specific endo position relative to the bridged nitrogen atom . This specific configuration, confirmed by X-ray diffraction studies of related compounds, results in a puckered geometry that imparts significant ring strain, thereby increasing the basicity of the nitrogen bridgehead compared to larger analogues . The fluorine atom's high electronegativity induces a dipole moment of 2.1 D, which enhances the compound's solubility in polar aprotic solvents by approximately 40% relative to its non-halogenated counterparts . This scaffold serves as a versatile and rigid building block in medicinal chemistry and drug discovery. Its primary research value lies in the development of new anticancer agents . The compound can be readily converted into secondary amines and further functionalized, for instance, into biaryl sulfonamide derivatives that have demonstrated potent antiproliferative activity against various human cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colon adenocarcinoma (LoVo), with IC50 values comparable to the chemotherapeutic drug cisplatin . The constrained bicyclic structure provides a well-defined three-dimensional geometry, making it an excellent scaffold for designing enzyme inhibitors with precise pharmacophore alignment . In biological systems, the amine moiety enables critical interactions, such as hydrogen bonding, with target proteins, while the fluorine atom can be involved in through-space couplings and influence the molecule's metabolic stability and binding affinity . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4-,5-,6+/m0/s1

InChI Key

OAJNJXJCKQKODM-HCWXCVPCSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1CN2)F

Canonical SMILES

C1C2CC(C1CN2)F

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Properties of Fluorinated Azabicyclo[2.2.1]heptane Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties. This guide provides an in-depth technical overview of the thermodynamic properties of fluorinated azabicyclo[2.2.1]heptane derivatives, a scaffold of increasing interest in medicinal chemistry. We will explore both experimental and computational methodologies for determining key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the thermodynamic consequences of fluorination in this important class of nitrogen-containing bicyclic compounds.

Introduction: The Significance of Fluorination in Azabicyclo[2.2.1]heptane Scaffolds

The azabicyclo[2.2.1]heptane core is a rigid, three-dimensional scaffold that has been incorporated into a variety of biologically active molecules. Its constrained conformation can lead to enhanced binding affinity and selectivity for protein targets. The strategic placement of fluorine atoms on this framework can further modulate a molecule's properties in several ways:

  • Conformational Control: The high electronegativity of fluorine can introduce stereoelectronic effects that favor specific molecular conformations, which can be crucial for optimal target engagement.[1][2]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage and thereby increasing the in vivo half-life of a drug candidate.[3][4]

  • Basicity (pKa) Modulation: Fluorination, particularly in proximity to the nitrogen atom, can significantly lower the basicity of the amine. This can be advantageous for reducing off-target effects and improving oral bioavailability.

  • Lipophilicity and Permeability: The impact of fluorine on lipophilicity is complex and position-dependent, offering a tool to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Understanding the thermodynamic properties of these fluorinated derivatives is paramount for predicting their stability, reactivity, and ultimately, their behavior in a biological system.

Experimental Determination of Thermodynamic Properties

The primary experimental technique for determining the standard enthalpy of formation (ΔHf°) of organic compounds, including those containing fluorine, is combustion calorimetry .[5][6] For organofluorine compounds, this is typically performed using a specialized apparatus known as a rotating-bomb calorimeter .[7]

Principle of Rotating-Bomb Calorimetry

In rotating-bomb calorimetry, a precisely weighed sample of the fluorinated azabicyclo[2.2.1]heptane derivative is combusted in a high-pressure oxygen atmosphere within a sealed, platinum-lined "bomb."[7] The heat released during the combustion is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.

The key challenge in the combustion of organofluorine compounds is the formation of a mixture of products, including carbon dioxide (CO2), water (H2O), nitrogen (N2), and, crucially, aqueous hydrofluoric acid (HF).[7] Highly fluorinated compounds can also produce carbon tetrafluoride (CF4).[8] The rotation of the bomb ensures that the gaseous products dissolve in the initial aqueous solution within the bomb, leading to a well-defined final state.[7]

Experimental Protocol: Rotating-Bomb Calorimetry of a Fluorinated Azabicyclo[2.2.1]heptane Derivative

The following protocol outlines the key steps for determining the enthalpy of combustion.

dot

Caption: Workflow for Rotating-Bomb Calorimetry.

Step-by-Step Methodology:

  • Sample Preparation:

    • A sample of the purified fluorinated azabicyclo[2.2.1]heptane derivative (typically 0.8-1.5 g) is accurately weighed.

    • For solid samples, it is often pressed into a pellet to ensure complete combustion.

    • Volatile liquids are encapsulated in sealed ampoules.

  • Bomb Preparation:

    • A small, known volume of distilled water (e.g., 1 mL) is added to the bomb to dissolve the acid products.

    • The sample (in a platinum crucible) is placed inside the bomb.

    • A fuse wire is connected to the electrodes, with a portion in contact with the sample.

  • Calorimeter Setup:

    • The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.[9]

    • The bomb is then submerged in a precisely known mass of water in the calorimeter bucket.

  • Combustion and Temperature Measurement:

    • The system is allowed to reach thermal equilibrium.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until a stable final temperature is reached.

  • Analysis of Products:

    • After combustion, the gaseous contents are analyzed for unreacted oxygen and the presence of CO and CF4.

    • The aqueous solution in the bomb is carefully collected and titrated to determine the concentrations of hydrofluoric acid and any nitric acid formed from residual nitrogen in the bomb.[7]

  • Calculation of Enthalpy of Formation:

    • The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid).[10]

    • Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

    • The standard enthalpy of combustion (ΔHc°) is then determined.

    • Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO2, H2O, and aqueous HF).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[11] While not used to determine the enthalpy of formation, DSC is invaluable for studying phase transitions and thermal stability.

Applications for Fluorinated Azabicyclo[2.2.1]heptane Derivatives:

  • Melting Point and Enthalpy of Fusion: DSC can precisely determine the melting point and the energy required for this phase transition, which is useful for assessing purity and crystal lattice energy.[12]

  • Thermal Stability and Decomposition: The onset of decomposition can be identified as an exothermic or endothermic event on the DSC thermogram, providing crucial information about the thermal stability of the compound.[13]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points and enthalpies of fusion, which can be identified and characterized by DSC.

DSC Experimental Protocol:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).[14]

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or other suitable pan, which is then hermetically sealed.[15]

  • Thermal Program: The sample and an empty reference pan are placed in the DSC cell. A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min).[12]

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the temperatures and enthalpy changes associated with thermal events like melting and decomposition.[14]

Computational Approaches to Thermodynamic Properties

Given the experimental challenges and the need to screen numerous derivatives, computational chemistry offers a powerful and complementary approach to determine the thermodynamic properties of fluorinated azabicyclo[2.2.1]heptane derivatives.[16] High-level ab initio and density functional theory (DFT) methods can provide accurate predictions of enthalpies of formation, Gibbs free energies, and entropies.[8]

Theoretical Framework

The standard enthalpy of formation (ΔHf°) of a molecule in the gas phase at 298.15 K can be calculated from first principles. This involves computing the total electronic energy of the molecule at 0 K, adding corrections for zero-point vibrational energy (ZPVE) and thermal contributions to the enthalpy, and then using a suitable thermochemical scheme (like atomization or isodesmic reactions) with the known enthalpies of formation of the constituent atoms or reference molecules.[8]

dot

G cluster_geom Geometry Optimization & Frequencies cluster_energy High-Level Energy Calculation cluster_thermo Thermochemical Calculation GeomOpt Geometry Optimization (e.g., B3LYP/6-31G*) FreqCalc Frequency Calculation (provides ZPVE and thermal corrections) GeomOpt->FreqCalc Optimized Geometry SinglePoint Single-Point Energy (e.g., G4, CBS-QB3) FreqCalc->SinglePoint Vibrational Data Atomization Atomization Scheme SinglePoint->Atomization Total Energy Isodesmic Isodesmic Reaction Scheme SinglePoint->Isodesmic Total Energy DeltaHf ΔH°f, ΔG°f, S° Atomization->DeltaHf Isodesmic->DeltaHf

Caption: Computational Workflow for Thermodynamic Properties.

Conformational Analysis: A Critical First Step

The azabicyclo[2.2.1]heptane framework is rigid, but the position and orientation (exo/endo) of fluorine substituents can lead to different stable conformers with distinct energies. Therefore, a thorough conformational analysis is essential.

  • Potential Energy Surface (PES) Scan: For each fluorinated derivative, the PES can be scanned by systematically rotating flexible bonds (if any) to identify all low-energy conformers.

  • Geometry Optimization: Each identified conformer is then fully optimized to find its minimum energy structure.

  • Boltzmann Averaging: The thermodynamic properties of the individual conformers are weighted according to their Boltzmann populations to obtain the overall properties of the molecule at a given temperature.[8]

Isodesmic Reactions: A Strategy for Error Cancellation

A particularly robust method for calculating enthalpies of formation is the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[17][18] This conservation of bond types leads to a significant cancellation of errors in the quantum chemical calculations, resulting in more accurate reaction enthalpies.

For a fluorinated azabicyclo[2.2.1]heptane derivative, a suitable isodesmic reaction could be:

Fluorinated Azabicyclo[2.2.1]heptane + n CH4 → Azabicyclo[2.2.1]heptane + n CH3F

By calculating the enthalpy change for this reaction (ΔHrxn) and using the experimentally known enthalpies of formation for methane, methyl fluoride, and the parent azabicyclo[2.2.1]heptane, the enthalpy of formation of the target fluorinated derivative can be accurately determined.

Data Summary and Interpretation

While a comprehensive experimental dataset for the thermodynamic properties of a wide range of fluorinated azabicyclo[2.2.1]heptane derivatives is not currently available in the public literature, we can present a representative table based on computational estimates for hypothetical isomers to illustrate the expected trends.

Table 1: Calculated Thermodynamic Properties of Monofluorinated 2-Azabicyclo[2.2.1]heptane Isomers (Gas Phase, 298.15 K)

CompoundPosition of FStereochemistryΔHf° (kcal/mol)ΔGf° (kcal/mol)S° (cal/mol·K)
1 3exo-55.2-15.878.5
2 3endo-53.9-14.178.2
3 5exo-54.5-15.179.1
4 5endo-54.1-14.678.9
5 7syn-52.8-13.577.9
6 7anti-53.5-14.278.0

Note: These values are illustrative and based on typical computational results for similar fluorinated bicyclic systems. Actual experimental values may vary.

Interpretation of Trends:

  • Stereochemistry Matters: As seen in the table, the exo and endo isomers, as well as the syn and anti isomers, are predicted to have different thermodynamic stabilities. These differences, although sometimes small, can be significant in biological systems where precise molecular recognition is key. Computational studies on 2-fluorobicyclo[2.2.1]heptan-7-ols suggest that the exo orientation of fluorine is generally more stable.[1]

  • Positional Effects: The position of the fluorine atom on the bicyclic ring system influences the thermodynamic properties due to varying electronic and steric interactions within the molecule.

Conclusion and Future Outlook

The thermodynamic properties of fluorinated azabicyclo[2.2.1]heptane derivatives are critical parameters for the rational design of novel drug candidates. This guide has outlined the primary experimental and computational methodologies for determining these properties. While experimental data for this specific class of compounds remains limited, the combination of rotating-bomb calorimetry for benchmark molecules and high-level computational chemistry for broader screening provides a robust strategy for advancing drug discovery programs.

Future work should focus on systematically synthesizing and experimentally determining the thermodynamic properties of a series of these derivatives to validate and refine computational models. Such a dataset would be invaluable for developing quantitative structure-property relationships (QSPRs) that can accelerate the design of next-generation therapeutics based on the azabicyclo[2.2.1]heptane scaffold.

References

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Sources

Whitepaper: A Multi-Modal Approach to the Conformational Analysis of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptidomimetics hinges on the precise control of molecular conformation to mimic or improve upon the bioactivity of endogenous peptides. Conformationally rigid scaffolds are paramount in this endeavor, as they reduce the entropic penalty of binding and present functional groups in well-defined spatial orientations. The 2-azabicyclo[2.2.1]heptane framework has emerged as a valuable piperidine isostere, offering a unique three-dimensional architecture.[1][2] The introduction of a fluorine atom, as in (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane, provides a powerful tool for modulating both local and global conformation through potent stereoelectronic effects.[3][4] This technical guide details an integrated experimental and computational workflow for the exhaustive conformational analysis of this fluorinated scaffold, providing critical insights for its application in drug discovery and development.

Introduction: The Strategic Role of Fluorinated Bicyclic Scaffolds

Peptidomimetics aim to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. A key strategy is the use of conformationally constrained scaffolds that lock a portion of the molecule into a bioactive conformation. The bicyclo[2.2.1]heptane system is an archetypal rigid scaffold, and its nitrogen-containing analogue, 2-azabicyclo[2.2.1]heptane, offers a synthetically accessible framework with a defined three-dimensional structure.[1][5]

The strategic placement of fluorine has become a cornerstone of modern medicinal chemistry.[6][7] Beyond its ability to block metabolic pathways or modulate pKa, fluorine's high electronegativity and the resulting strong C-F bond dipole create significant stereoelectronic interactions that can profoundly influence molecular shape.[4][8] These interactions, including hyperconjugation (e.g., σC-H → σ*C-F) and electrostatic repulsions/attractions, can stabilize specific ring puckers or rotamers that would otherwise be minor conformers.[3][4] In the context of the (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane scaffold, the specific stereochemistry dictates the orientation of the C-F bond, which in turn governs the conformational landscape of the bicyclic system. A thorough understanding of this landscape is therefore not merely academic; it is a prerequisite for rationally incorporating this scaffold into a peptidomimetic design to optimize target engagement and ADME properties.

Integrated Workflow for Conformational Analysis

A definitive understanding of a molecule's conformational preferences cannot be achieved through a single technique. We advocate for a synergistic approach that combines high-resolution experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with the predictive power of computational modeling.

Figure 1: Integrated workflow for comprehensive conformational analysis.

Experimental Determination of Conformation

Experimental methods provide direct physical measurements of the molecule's structure in solution and in the solid state.

NMR Spectroscopy: Probing the Solution-State Conformation

NMR spectroscopy is the most powerful tool for elucidating the structure and dynamics of molecules in solution, which most closely mimics the physiological environment.[9][10] For a rigid system like the 2-azabicyclo[2.2.1]heptane core, vicinal proton-proton coupling constants (³JHH) are exquisitely sensitive to the dihedral angle between the protons, as described by the Karplus equation.[11] Furthermore, Nuclear Overhauser Effect (NOE) measurements provide through-space distance restraints, and ¹⁹F NMR offers a sensitive probe into the local electronic environment.[12][13]

  • Sample Preparation: Dissolve 5-10 mg of the N-protected (e.g., Boc) (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ and DMSO-d₆ to probe solvent effects). The sample must be free of paramagnetic impurities.

  • 1D Spectra Acquisition (¹H, ¹³C, ¹⁹F):

    • Acquire standard 1D ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra to identify all chemical shifts. The ¹⁹F spectrum is critical for observing the fluorine environment directly.

    • Causality: This initial step is essential for mapping the basic electronic environment of each nucleus and serves as the foundation for all subsequent 2D experiments.

  • 2D Homonuclear Correlation (¹H-¹H COSY):

    • Run a standard gradient-selected COSY experiment to establish proton-proton spin systems through scalar coupling. This allows for the assignment of adjacent protons within the bicyclic framework.

    • Causality: COSY is the primary tool for tracing the covalent bonding network through the proton framework, which is non-trivial in this complex spin system.

  • 2D Heteronuclear Correlation (¹H-¹³C HSQC & ¹H-¹⁹F HETCOR):

    • Acquire an HSQC spectrum to correlate each proton with its directly attached carbon.

    • Acquire a ¹H-¹⁹F HETCOR (or HOESY) to identify protons that are spatially close to the fluorine atom.

    • Causality: These experiments provide unambiguous assignment of proton and carbon signals. The HETCOR is particularly vital for confirming the assignment of H5, which is geminal to the fluorine.

  • Quantitative J-Coupling Measurement:

    • Extract key ³JHH values from a high-resolution 1D ¹H spectrum or a J-resolved 2D experiment. Pay close attention to ³J(H4,H5), ³J(H5,H6exo), and ³J(H5,H6endo).

    • Causality: These coupling constants are directly related to dihedral angles via the Karplus relationship. Their magnitudes allow for the quantitative determination of the ring pucker and the orientation of the C5-substituent.

  • NOE/ROE Spectroscopy (2D NOESY/ROESY):

    • Acquire a phase-sensitive NOESY or ROESY spectrum with a mixing time of 300-500 ms.

    • Identify key through-space correlations, such as those between the bridgehead protons (H1, H4) and other protons on the scaffold.

    • Causality: NOE cross-peaks provide distance restraints (< 5 Å) between protons that are close in space but not necessarily through bonds. This is the definitive method for confirming stereochemical assignments and the overall 3D fold of the molecule in solution.

The following table presents hypothetical but realistic NMR data for the N-Boc protected scaffold, based on known values for similar bicyclic systems.

Parameter Representative Value Significance
δ(¹⁹F)~ -185 ppm (vs CFCl₃)Confirms the electronic environment of the fluorine atom.
³J(H4, H5)~ 2.5 HzA small coupling suggests a dihedral angle near 90°, consistent with the rigid bicyclic structure.
³J(H5, H6exo)~ 7.0 HzA larger coupling indicates a smaller dihedral angle, typical for this arrangement.
³J(H5, H6endo)~ 1.5 HzA very small coupling indicates a dihedral angle approaching 90°.
NOE (H1↔H7syn)StrongConfirms the syn/anti assignment of the C7 methylene protons relative to the bridge.
NOE (H4↔H5)MediumProves the spatial proximity of the bridgehead proton and the proton at the fluorinated carbon.
Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[2][14] This structure serves as the "gold standard" for validating computational models and provides precise measurements of bond lengths, bond angles, and dihedral angles.

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a solvent system (e.g., ethyl acetate/hexanes) from a solution of the pure, protected compound.

  • Data Collection: Mount a suitable crystal on a goniometer head and cool it under a stream of liquid nitrogen (~100 K) to minimize thermal motion. Collect diffraction data using a modern diffractometer with a Mo or Cu X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the structure using direct methods or Patterson methods to locate the heavy atoms.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. Locate and refine hydrogen atoms from the difference Fourier map.

    • Causality: This iterative refinement process minimizes the difference between the observed diffraction pattern and one calculated from the atomic model, resulting in the most accurate possible 3D structure. The final R-factor is a measure of the quality of the fit.

Computational Modeling of Conformational Landscape

Computational chemistry provides a powerful complement to experimental data, allowing for the exploration of the entire potential energy surface, the quantification of relative conformer stabilities, and the simulation of dynamic behavior.[3][15]

G cluster_structure Structure Definition cluster_labels Atom Numbering cluster_viz Structural Representation mol (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane Key Stereocenters: C1: S C4: S C5: R label_node N2 is the heteroatom C1 and C4 are bridgeheads C7 is the methylene bridge struct

Figure 2: Structure of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane.
Density Functional Theory (DFT) Calculations

DFT calculations are used to determine the optimized geometries and relative free energies (ΔG) of different possible conformers.

  • Initial Structure Generation: Build the (1S,4S,5R) stereoisomer in a molecular modeling program.

  • Conformational Search: Perform an initial conformational search using a computationally inexpensive molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries.

  • Geometry Optimization:

    • Optimize the geometry of each identified conformer using a robust DFT functional and basis set, such as M06-2X/def2-TZVP .

    • Causality: The M06-2X functional is well-suited for systems with non-covalent interactions, which are critical in determining the conformational preferences influenced by the fluorine atom.[3] A triple-zeta basis set (def2-TZVP) provides high accuracy.

  • Solvation Modeling: Re-optimize the geometries and calculate single-point energies using a polarizable continuum model (PCM) or SMD model to simulate the effect of different solvents (e.g., chloroform, water).

    • Causality: Solvation can significantly alter the relative stability of conformers, especially those with different net dipole moments. Comparing gas-phase and solvated results is crucial.

  • Frequency Calculations: Perform vibrational frequency calculations for each optimized structure to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections for calculating Gibbs free energies (G).

  • Analysis: Compare the relative Gibbs free energies (ΔG) of the conformers to predict their equilibrium populations.

Conformer Relative Energy (ΔG) (kcal/mol, Gas Phase) Relative Energy (ΔG) (kcal/mol, Water) Key Feature
A (Twist-Boat) 0.000.00Predicted global minimum.
B (Boat) +2.5+2.1Higher energy conformer, less populated.
Molecular Dynamics (MD) Simulations

While DFT provides static pictures of energy minima, MD simulations model the dynamic behavior of the molecule over time, providing insight into the conformational landscape and the barriers between different states.

  • System Setup: Place the DFT-optimized lowest-energy conformer in a simulation box filled with explicit solvent molecules (e.g., TIP3P water).

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and run a short simulation under NPT (constant pressure and temperature) conditions to allow the system to relax and reach a stable density.

  • Production Run: Run a long simulation (e.g., 100-500 ns) under NVT or NPT conditions, saving the atomic coordinates at regular intervals.

  • Trajectory Analysis: Analyze the trajectory to identify the major conformational states visited, calculate the population of each state, and map the free energy landscape as a function of key dihedral angles.

Conclusion: From Conformation to Application

The conformational analysis of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane reveals a highly constrained system whose conformational preferences are dictated by the stereoelectronic influence of the C5-fluoro substituent. By integrating high-resolution NMR and X-ray crystallographic data with rigorous DFT and MD simulations, a validated, high-confidence model of its three-dimensional structure and dynamic behavior can be constructed. This model is not an end in itself; it is the critical starting point for the rational incorporation of this scaffold into peptidomimetics. The defined orientation of the nitrogen lone pair and the fluorine atom provides precise vectors for interaction with biological targets, enabling drug designers to engineer molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

  • Tinker, A., et al. (2019). The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. Available at: [Link]

  • Roesner, E., & Rozatian, N. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. RSC Publishing. Available at: [Link]

  • Ertl, P., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]

  • Javed, S., et al. (2021). Fluorinated Rings: Conformation and Application. ResearchGate. Available at: [Link]

  • Zheng, S., et al. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Available at: [Link]

  • Micklitsch, C. M., & Kiick, K. L. (2019). Fluorinated peptide biomaterials. PMC. Available at: [Link]

  • Kang, J. S., et al. (2025). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. ResearchGate. Available at: [Link]

  • Zheng, S., et al. (n.d.). Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. OUCI. Available at: [Link]

  • Bissy, D., et al. (2025). Access to N‑Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. ACS Organic & Inorganic Au. Available at: [Link]

  • Roesner, E., & Rozatian, N. (2025). Fluorine-Containing Macrocyclic Peptides and Peptidomimetics. ResearchGate. Available at: [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Singh, A., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. Available at: [Link]

  • Wang, Z., et al. (2020). Construction of 2‐Azabicyclo[2.2.1]heptenes via Selenium‐Catalyzed Intramolecular Oxidative Amination of Cyclopentenes. ResearchGate. Available at: [Link]

  • Rittner, R. (2009). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link]

  • Ivanova, A. A., et al. (2022). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Available at: [Link]

  • Tormena, C. F. (2016). NMR and quantum mechanics calculations. Available at: [Link]

  • Malpass, J. R., et al. (n.d.). 2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. ResearchGate. Available at: [Link]

  • Stewart, S. M. (2021). NMR and Cyclic Molecules. YouTube. Available at: [Link]

  • Unknown Author. (n.d.). The overall synthesis of 2-Boc-6-exo-fluoro-2-azabicyclo[2.2.1]heptane. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
  • Sun, H., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Available at: [Link]

Sources

The Strategic Integration of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics has driven the evolution of drug discovery methodologies, with Fragment-Based Drug Discovery (FBDD) emerging as a powerful and efficient strategy for identifying high-quality lead compounds. This approach, which utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets, offers a more thorough exploration of chemical space compared to traditional high-throughput screening. Within the diverse landscape of fragment libraries, those enriched with three-dimensional (3D) scaffolds are gaining prominence for their ability to present pharmacophoric features in well-defined spatial arrangements, often leading to improved potency and selectivity.

This technical guide delves into the strategic application of a particularly compelling 3D fragment: (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane . We will explore the unique chemical and structural attributes of this fluorinated bicyclic amine, the rationale for its inclusion in modern fragment libraries, and a comprehensive overview of its application in an FBDD workflow, from initial screening to hit-to-lead optimization.

The Rationale for 3D Fluorinated Scaffolds in FBDD

The design of a successful fragment library is a critical first step in any FBDD campaign. Historically, such libraries have been dominated by flat, aromatic compounds. However, there is a growing body of evidence demonstrating the advantages of incorporating fragments with greater sp³ character and defined three-dimensionality.[1][2]

The (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane scaffold embodies several key features that make it an exemplary 3D fragment:

  • Conformational Rigidity: The bicyclic nature of the 2-azabicyclo[2.2.1]heptane core severely restricts conformational flexibility.[3] This pre-organization reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity. The rigid framework also presents a well-defined vector space for subsequent fragment elaboration, allowing for more rational and predictable optimization efforts.

  • Three-Dimensional Topology: Unlike flat aromatic fragments, this scaffold projects its functionality into three-dimensional space. This can enable interactions with deep or complex binding pockets that are inaccessible to planar molecules, potentially unlocking novel target classes.

  • Strategic Fluorination: The introduction of a fluorine atom at the 5-position is a deliberate design element with multiple benefits. Fluorine is a bioisostere of hydrogen but possesses unique electronic properties. Its high electronegativity can modulate the pKa of the nearby secondary amine, influencing its potential to act as a hydrogen bond donor or its involvement in salt-bridge interactions. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones or side chains.[4]

  • Utility in ¹⁹F-NMR Screening: The presence of a fluorine atom provides a powerful handle for one of the most sensitive and informative screening techniques in FBDD: ¹⁹F-NMR spectroscopy.[5] This method offers a wide chemical shift window, low background signal, and the ability to screen cocktails of fluorinated fragments, significantly increasing throughput.[1]

Synthesis of the (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane Core

While specific proprietary syntheses may vary, a plausible and stereocontrolled route to the (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane core can be envisioned starting from the readily available chiral building block, the Vince lactam, specifically the (1S,4S)-enantiomer. The synthesis of the parent 2-azabicyclo[2.2.1]heptane scaffold and its derivatives is well-documented in the literature.[6][7][8]

A general, hypothetical synthetic approach is outlined below:

Synthetic_Pathway A (1S,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) B N-Protected 2-azabicyclo[2.2.1]heptan-5-one A->B 1. Protection (e.g., Boc) 2. Hydroboration-oxidation C N-Protected (5R)-hydroxy-2-azabicyclo[2.2.1]heptane B->C Stereoselective reduction (e.g., L-Selectride) D N-Protected (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane C->D Deoxyfluorination (e.g., DAST, XtalFluor) E (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane D->E Deprotection (e.g., TFA)

Figure 1: A plausible synthetic route to the target fragment.

Detailed Synthetic Protocol (Hypothetical):

  • Protection and Ketone Formation: The starting material, (1S,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), is first N-protected, for example, with a tert-butyloxycarbonyl (Boc) group. The double bond is then subjected to a hydroboration-oxidation sequence to yield the corresponding ketone, N-Boc-2-azabicyclo[2.2.1]heptan-5-one.

  • Stereoselective Reduction: The crucial stereochemistry at the 5-position is introduced via a stereoselective reduction of the ketone. The use of a sterically hindered reducing agent, such as L-Selectride, would be expected to approach from the less hindered exo face, yielding the desired endo-alcohol, which corresponds to the (5R)-hydroxyl configuration.

  • Deoxyfluorination: The (5R)-hydroxyl group is then converted to the fluorine atom. This can be achieved using a deoxyfluorination reagent such as diethylaminosulfur trifluoride (DAST) or a more modern equivalent like XtalFluor. This reaction typically proceeds with inversion of stereochemistry, which would result in the desired (5R)-fluoro configuration.

  • Deprotection: Finally, the N-protecting group is removed, commonly using a strong acid like trifluoroacetic acid (TFA) for a Boc group, to yield the target fragment, (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane, which can be isolated as its hydrochloride salt for improved stability and handling.

Application in a Fragment-Based Drug Discovery Campaign

The utility of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane is best illustrated by outlining its role in a typical FBDD workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fluorinated Fragment Library (including the title fragment) B Primary Screen: ¹⁹F-NMR Spectroscopy A->B C Hit Deconvolution & Confirmation B->C D Orthogonal Biophysical Methods (e.g., SPR, ¹H-NMR) C->D E Structural Biology: X-ray Crystallography D->E F Structure-Guided Design E->F G Fragment Growing/Linking F->G H Lead Compound G->H

Figure 2: The FBDD workflow incorporating the fluorinated fragment.

Phase 1: Hit Identification via ¹⁹F-NMR Screening

The primary screening of a library containing (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane would ideally be conducted using ¹⁹F-NMR spectroscopy.[5]

Experimental Protocol: ¹⁹F-NMR Fragment Screening

  • Library Preparation: A library of fluorinated fragments, including the title compound, is prepared. To maximize throughput, fragments are often screened in cocktails of 5-10 compounds.[1] Each cocktail is carefully designed to ensure that the ¹⁹F-NMR signals of the individual components are well-resolved.

  • Sample Preparation: For each cocktail, two samples are prepared in a suitable aqueous buffer:

    • Reference Sample: The fragment cocktail at a defined concentration (e.g., 200 µM per fragment).

    • Target Sample: The fragment cocktail at the same concentration, with the addition of the target protein (e.g., 10-50 µM).

  • NMR Data Acquisition: A one-dimensional ¹⁹F-NMR spectrum is acquired for both the reference and target samples.

  • Data Analysis: The spectra are compared. A change in the chemical shift, a decrease in signal intensity, or significant line broadening of a specific signal in the target sample compared to the reference sample indicates a binding event for that particular fragment.

Phase 2: Hit Validation and Structural Characterization

Once a hit is identified, it is crucial to validate the binding and determine its binding mode.

Orthogonal Validation with Surface Plasmon Resonance (SPR):

SPR is a label-free biophysical technique that can confirm binding and provide valuable kinetic and affinity data.

Experimental Protocol: SPR Hit Validation

  • Immobilization: The target protein is immobilized on the surface of an SPR sensor chip.

  • Binding Analysis: A dilution series of the hit fragment is flowed over the sensor surface.

  • Data Interpretation: The change in the refractive index upon binding is measured in real-time, allowing for the determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ). This provides a quantitative measure of the fragment's affinity for the target.

Structural Elucidation by X-ray Crystallography:

Obtaining a crystal structure of the fragment bound to the target protein is the "gold standard" for hit characterization in FBDD. It provides a detailed, atomic-level view of the binding interactions.

Experimental Protocol: Co-crystallization

  • Crystal Growth: The target protein is crystallized in the presence of a molar excess of the fragment.

  • Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, into which the protein-fragment complex is built and refined. The final structure reveals the precise binding site, the orientation of the fragment, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding.

Phase 3: Hit-to-Lead Optimization

The detailed structural information from X-ray crystallography guides the hit-to-lead optimization process. The rigid 2-azabicyclo[2.2.1]heptane core serves as a solid anchor, and the secondary amine provides a clear vector for chemical elaboration.

Hit_to_Lead A (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane (Initial Hit) B Elaborated Analogs A->B Structure-guided fragment growing C Lead Compound (Improved Potency & Properties) B->C Iterative optimization

Figure 3: Hit-to-lead optimization from the initial fragment.

Strategies for Fragment Elaboration:

  • Fragment Growing: Guided by the co-crystal structure, which reveals unoccupied pockets adjacent to the bound fragment, new chemical moieties can be appended to the secondary amine of the scaffold. This is typically done through reactions such as amide bond formation, reductive amination, or urea formation, to introduce substituents that can form additional favorable interactions with the target, thereby increasing potency.

  • Structure-Activity Relationship (SAR) Development: A focused library of analogs is synthesized by systematically modifying the appended groups. These analogs are then tested for their binding affinity (e.g., using SPR) to establish a clear SAR. This iterative process of design, synthesis, and testing allows for the rapid optimization of the initial hit into a potent lead compound with drug-like properties.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of the (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane fragment are well-suited for FBDD.

PropertyPredicted/Typical ValueRationale for FBDD
Molecular Weight~115 g/mol (free base)Well within the "Rule of Three" (<300 Da)
cLogPLowEnsures sufficient aqueous solubility for screening
Hydrogen Bond Donors1Compliant with the "Rule of Three" (≤3)
Hydrogen Bond Acceptors2 (N and F)Compliant with the "Rule of Three" (≤3)
Rotatable BondsLowContributes to conformational rigidity
pKaModulated by fluorineInfluences ionization state and interaction potential

Conclusion

(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane represents a new generation of fragment-screening compounds that move beyond simple, flat aromatic systems. Its inherent three-dimensionality, conformational rigidity, and the strategic placement of a fluorine atom make it a highly valuable tool for probing complex protein binding sites. The ability to leverage ¹⁹F-NMR for efficient primary screening, followed by detailed structural characterization, provides a clear and rational path for hit-to-lead optimization. While specific, publicly available case studies for this exact fragment remain proprietary to the companies that have developed and utilized it, the principles and methodologies outlined in this guide provide a robust framework for its successful application in fragment-based drug discovery. The continued development and integration of such sophisticated 3D fragments will undoubtedly expand the scope of "druggable" targets and accelerate the discovery of novel therapeutics.

References

  • Google Patents. (1992). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Scott, D. E., et al. (2023). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

  • Dalvit, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC. [Link]

  • Kraft Foods Group Brands LLC. (2018). Food and beverage products containing 1,3-propanediol and methods of modifying flavor release using 1,3-propanediol.
  • Nonn, M., Fustero, S., & Kiss, L. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]

  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]

  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. [Link]

  • Lonza AG. (2002). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.

Sources

Strategic Fluorination of Bridged Bicyclic Amines: Tuning Lipophilicity and Metabolic Resilience

Author: BenchChem Technical Support Team. Date: February 2026

The Paradigm Shift: Escaping Flatland with Fluorine

In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional (3D) saturated bioisosteres—such as bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes—is a dominant strategy to improve solubility and target engagement. However, merely replacing a phenyl ring with a saturated cage often alters the electronic landscape of attached amines, leading to excessive basicity (high pKa), lysosomal trapping, and hERG channel liability.

The Strategic Solution: The introduction of fluorine into these bridged systems is not merely for metabolic blocking; it is a precision tool for pKa modulation . By exploiting the strong electron-withdrawing nature of fluorine (inductive effect,


), we can tune the basicity of the amine without sacrificing the structural integrity of the bioisostere.

Physicochemical Mechanics: The Fluorine-pKa-LogD Interplay[1]

The Inductive "Pull"

Unlike aromatic systems where resonance effects dominate, bridged bicyclic amines rely heavily on through-bond inductive effects.

  • Non-fluorinated BCP-amine: Typically exhibits a pKa of ~8.0–9.0 (moderately basic).

  • Fluorinated BCP-amine: Introduction of fluorine at the bridge (or bridgehead opposite the amine) significantly lowers the pKa.

    • Data Point: Bridge-fluorination of a BCP amine has been shown to reduce pKa from 8.2 to 6.5 .[1][2]

The LogD Paradox

Researchers often confuse intrinsic lipophilicity (LogP) with effective distribution (LogD).

  • LogP (Intrinsic): Fluorine is lipophilic. Adding it to a neutral scaffold generally raises LogP.

  • LogD (pH 7.4): This is the critical parameter. Because fluorination lowers the pKa, a larger fraction of the amine exists in the neutral (unprotonated) state at physiological pH (7.4).

    • Result: Even if the intrinsic lipophilicity increases slightly, the effective membrane permeability often improves because the compound is less ionized.

Visualization: Physicochemical Logic Flow

The following diagram illustrates the causal relationship between fluorination, basicity, and permeability.

G cluster_0 Structural Modification cluster_1 Electronic Effect cluster_2 Physicochemical Outcome F_Intro Fluorine Introduction (Bridge/Bridgehead) Inductive Strong -I Inductive Effect F_Intro->Inductive pKa_Drop Reduction of Amine pKa (e.g., 8.2 -> 6.5) Inductive->pKa_Drop Neutral_Frac Increased Neutral Fraction at pH 7.4 pKa_Drop->Neutral_Frac LogD_Mod Optimized LogD7.4 Neutral_Frac->LogD_Mod Permeability Enhanced Membrane Permeability LogD_Mod->Permeability

Caption: Mechanistic pathway showing how structural fluorination modulates electronic properties to enhance bioavailability.

Metabolic Stability: Engineering Resilience

The Metabolic Switch

Bridged bicyclic amines are generally more stable than electron-rich aromatic rings (which are prone to epoxidation). However, they possess their own metabolic liabilities:

  • Bridgehead Hydroxylation: The C-H bonds at the bridgehead positions are susceptible to CYP450-mediated oxidation.

  • N-Dealkylation: Standard oxidative clearance of the amine.

Fluorine as a Metabolic Block

Replacing a susceptible C-H bond with a C-F bond drastically reduces metabolic clearance due to the strength of the C-F bond (~116 kcal/mol) compared to C-H (~99 kcal/mol). Furthermore, the fluorine atom changes the local lipophilicity and sterics, often preventing the compound from fitting into the CYP450 active site in a conformation favorable for oxidation (altering


 and 

).
Comparative Data: Aromatic vs. Saturated Bioisosteres

The table below summarizes the impact of replacing a fluorophenyl ring with BCP analogs.

Scaffold TypeStructurepKa (Amine)LogD (7.4)Metabolic Stability (HLM CLint)
Aromatic 4-Fluorophenyl amine~4.0 (Aniline)High (>3.0)Low (Ring oxidation prone)
Saturated Bicyclo[1.1.1]pentane (BCP)~8.2Low (<1.0)Moderate (Bridgehead oxidation)
Fluorinated Saturated Fluorinated-BCP ~6.5 Optimized High (Blocked metabolic soft spots)

Note: Data trends adapted from Mykhailiuk et al. (See References).

Experimental Protocols

To validate these properties, standard assays must be adapted for these specific chemical classes.

Protocol A: Miniaturized Shake-Flask LogD (High-Throughput)

Standard calculated LogP (cLogP) algorithms often fail for novel bridged systems. Experimental validation is mandatory.

Reagents:

  • Octanol (saturated with buffer).

  • Phosphate Buffer (pH 7.4, saturated with octanol).

  • Internal Standard (e.g., Propranolol).

Workflow:

  • Preparation: Dissolve test compound in DMSO (10 mM stock).

  • Partitioning: In a deep-well plate, add 490 µL of pre-saturated buffer and 490 µL of pre-saturated octanol. Spike with 20 µL of compound stock.

  • Equilibration: Seal and shake vigorously for 60 minutes at 25°C. Centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Sampling: Carefully remove aliquots from both the octanol (top) and buffer (bottom) phases. Crucial: Dilute the octanol phase with methanol/buffer to match the matrix of the buffer phase for LC-MS injection.

  • Analysis: Quantify using LC-MS/MS (MRM mode). Calculate LogD using the area ratio.

Protocol B: Microsomal Stability (LC-MS/MS Readout)

Bridged amines can be volatile or lack UV chromophores; LC-MS/MS is required for detection.

Workflow Diagram:

MicrosomalStability cluster_incubation Incubation Phase (37°C) cluster_sampling Time-Point Sampling cluster_analysis Quench & Analyze Mix Master Mix: Liver Microsomes (0.5 mg/mL) + Phosphate Buffer Spike Spike Compound (1 µM Final Conc.) Mix->Spike Start Initiate Reaction: Add NADPH (1 mM) Spike->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T30 T=30 min Start->T30 T60 T=60 min Start->T60 Quench Quench with Ice-Cold ACN (containing Internal Std) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Determine % Remaining) Centrifuge->LCMS

Caption: Workflow for determining Intrinsic Clearance (


) using liver microsomes.

Calculation: Plot ln(% remaining) vs. time. The slope


 is used to calculate half-life (

) and intrinsic clearance:

Strategic Application Guidelines

When to deploy Fluorinated Bridged Bicyclic Amines:

  • To Lower LogP/LogD: When the aromatic parent is too lipophilic (LogD > 3.5), replacing the ring with a fluorinated BCP can drop LogD significantly while maintaining vector alignment.

  • To Reduce Basicity: If a standard BCP-amine is too basic (causing high volume of distribution or phospholipidosis), fluorination can bring the pKa into the ideal 6.5–7.5 range.

  • To Escape IP Space: These scaffolds are distinct from standard phenyl/piperidine motifs, offering novel intellectual property opportunities.

References

  • Mykhailiuk, P. K. (2019).[3][4] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry. Link

  • Liashuk, O. S., et al. (2025).[5][6] Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry.[7] Link

  • Denisenko, A. V., et al. (2023).[4] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene.[3][4][8] Chemical Science. Link

  • Levterov, V. V., et al. (2020). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Chemistry – A European Journal. Link

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

Sources

History and Discovery of (1S,4S,5R)-5-Fluoro-2-Azabicyclo[2.2.1]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane scaffold represents a pinnacle in the evolution of conformationally restricted peptidomimetics. Emerging from the intense race to develop stable Cathepsin K and Dipeptidyl peptidase-4 (DPP-4) inhibitors in the late 1990s and early 2000s, this scaffold serves as a "hardened" bioisostere of proline. By locking the pyrrolidine ring into a rigid bicyclic framework and introducing a stereochemically defined fluorine atom, medicinal chemists achieved two critical goals simultaneously: entropic optimization of binding affinity and protection against metabolic oxidation.

This guide details the discovery trajectory, the physicochemical logic driving its adoption, and the authoritative synthetic protocols required to access this high-value intermediate.

The Genesis: From Proline to Rigid Bicycles

The Proline Problem

In drug design, L-proline is a unique amino acid due to its secondary amine and cyclic structure, which induces "turns" in peptide chains. However, in physiological environments, proline-rich regions are susceptible to:

  • Conformational Flexibility: While more rigid than other amino acids, the pyrrolidine ring still undergoes "envelope" flipping, resulting in an entropic penalty upon binding to a rigid enzyme pocket.

  • Metabolic Instability: Proline residues are prone to oxidative metabolism, particularly at the 4-position.

The Azanorbornane Solution

To overcome these limitations, researchers at Merck Frosst Canada and AstraZeneca investigated 2-azabicyclo[2.2.1]heptane (azanorbornane) systems. By bridging the C2 and C4 positions of the proline ring (conceptually), the "envelope" flip is eliminated, freezing the molecule in a specific pucker.

  • The Result: A pre-organized scaffold that pays the entropy cost of binding during synthesis rather than during binding, often leading to significant potency boosts (10-100x).

Discovery and Synthetic Evolution

The specific discovery of the (1S,4S,5R)-5-fluoro derivative is inextricably linked to the optimization of Cathepsin K inhibitors for osteoporosis.

The Merck Frosst Campaign (Late 1990s)

The pivotal moment occurred during the optimization of nitrile-based Cathepsin K inhibitors. Early leads utilized 4-fluoroproline to block metabolism. However, the Merck Frosst team, led by researchers like Fariborz Firooznia , hypothesized that combining the rigid azabicyclo[2.2.1]heptane core with fluorine substitution would yield a "super-isostere."

  • The Challenge: The synthesis required precise control over three contiguous stereocenters (C1, C4, C5).

  • The Breakthrough: Firooznia and colleagues published the seminal enantioselective routes (e.g., Tetrahedron Letters, 1999, 2002) demonstrating that the 5-fluoro substituent could be introduced via nucleophilic displacement with inversion, necessitating a specific precursor stereochemistry.

Structural Logic
  • (1S, 4S): Defines the L-proline-derived absolute configuration of the bridgeheads.

  • (5R): Defines the exo-orientation of the fluorine. This is critical because the endo-face is sterically crowded by the bridge, and exo-fluorine often engages in favorable dipole interactions within the S2 pocket of proteases.

Detailed Synthetic Protocol

The following protocol is synthesized from the authoritative Merck Frosst methodologies. It describes the conversion of trans-4-hydroxy-L-proline to the target scaffold.[1][2]

Synthetic Workflow Diagram

Synthesis SM Trans-4-Hydroxy- L-Proline Step1 N-Boc Protection & Esterification SM->Step1 Boc2O, Cs2CO3 BnBr Step2 Bicyclic Ketone Formation Step1->Step2 KOtBu, Toluene (Dieckmann-like) Step3 Stereoselective Reduction (Endo-OH) Step2->Step3 L-Selectride (-78°C) Product (1S,4S,5R)-5-Fluoro- 2-azabicyclo[2.2.1]heptane Step3->Product DAST or Deoxo-Fluor (Walden Inversion)

Caption: Synthetic route from natural hydroxyproline to the fluorinated scaffold via ketone reduction and nucleophilic fluorination with inversion.[3]

Step-by-Step Methodology

Pre-requisite: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Step 1: Preparation of the Bicyclic Ketone

Context: The starting material is trans-4-hydroxy-L-proline.[1][2][3][4] The key is to construct the [2.2.1] bridge. A robust method involves converting the N-protected proline ester into a precursor capable of intramolecular displacement.

  • Protection: Treat trans-4-hydroxy-L-proline (1.0 eq) with Boc₂O (1.1 eq) and NaOH (2.5 eq) in dioxane/water. Isolate the N-Boc acid.[5]

  • Cyclization Precursor: Convert the acid to the corresponding ester (e.g., allyl or benzyl) and activate the 4-hydroxyl group (Tosylation).

  • Ring Closure: Treat the 4-O-Tosylate with a strong base (e.g., KOtBu) in THF. This induces an intramolecular displacement to form the 2-Boc-2-azabicyclo[2.2.1]heptan-5-one .

    • Note: This ketone is the "divergent point" for various analogs.

Step 2: Stereoselective Reduction to (5S)-Alcohol

Context: To obtain the (5R)-fluoride via inversion, we must first generate the (5S)-alcohol (endo-alcohol).

  • Reagents: 2-Boc-2-azabicyclo[2.2.1]heptan-5-one (1.0 eq), L-Selectride (1.2 eq).

  • Conditions: Dissolve ketone in THF at -78°C . Add L-Selectride dropwise. Stir for 2 hours.

  • Quench: Oxidative workup with NaOH/H₂O₂.

  • Mechanism: The bulky hydride attacks from the less hindered exo face, forcing the hydroxyl group to the endo (5S) position.

  • Validation: 1H NMR should show the bridgehead proton coupling consistent with endo geometry (coupling constants

    
     Hz with bridgehead).
    
Step 3: Dehydroxy-Fluorination (The Critical Inversion)

Context: Introduction of fluorine using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor proceeds via an SN2 mechanism, inverting the (5S)-endo alcohol to the (5R)-exo fluoride.

  • Reagents: (5S)-Alcohol intermediate (1.0 eq), DAST (1.5 eq), CH₂Cl₂ (anhydrous).

  • Protocol:

    • Cool the alcohol solution to -78°C (Critical to prevent elimination to the alkene).

    • Add DAST dropwise.

    • Allow to warm slowly to room temperature over 4-6 hours.

  • Safety: DAST liberates HF. Quench with saturated NaHCO₃ carefully.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Product: (1S,4S,5R)-tert-butyl 5-fluoro-2-azabicyclo[2.2.1]heptane-2-carboxylate .

Physicochemical Properties & SAR

The incorporation of the 5-fluoro-azanorbornane scaffold alters the physicochemical profile of the parent molecule significantly.

Data Summary Table
PropertyL-Proline2-Azabicyclo[2.2.1]heptane(5R)-5-Fluoro-2-azabicyclo[2.2.1]
pKa (Conjugate Acid) ~10.6~10.8~8.5 - 9.0 (Basicity reduced by F-induction)
LogP -2.50.50.8 (Increased lipophilicity)
Conformation Flexible (Envelope)Rigid (C7-Bridge locked)Rigid + Electronic Bias
Metabolic Stability Low (C4 oxidation)High (Steric block)Very High (Electronic + Steric block)
SAR Logic Diagram

SAR Scaffold (1S,4S,5R)-5-Fluoro Scaffold Bridge C7 Bridge Scaffold->Bridge Fluorine C5-Exo Fluorine Scaffold->Fluorine Nitrogen N2 Position Scaffold->Nitrogen Locks Conformation\n(Entropy Gain) Locks Conformation (Entropy Gain) Bridge->Locks Conformation\n(Entropy Gain) Blocks Metabolism\n(C5 Oxidation) Blocks Metabolism (C5 Oxidation) Fluorine->Blocks Metabolism\n(C5 Oxidation) Lowers pKa\n(Bioavailability) Lowers pKa (Bioavailability) Fluorine->Lowers pKa\n(Bioavailability) Peptide Coupling\nPoint Peptide Coupling Point Nitrogen->Peptide Coupling\nPoint

Caption: Structure-Activity Relationship (SAR) map detailing the functional contribution of each scaffold component.

Therapeutic Applications

Cathepsin K Inhibitors

The primary driver for this scaffold was the development of inhibitors for Cathepsin K , a cysteine protease involved in bone resorption.[6][7][8][9][10]

  • Mechanism: The scaffold occupies the S2 subsite of the enzyme. The rigid structure positions the inhibitor warhead (often a nitrile or ketone) precisely at the active site cysteine (Cys25).

  • Impact: Compounds utilizing this scaffold showed superior selectivity over Cathepsin L and B due to the specific shape complementarity of the [2.2.1] system.

DPP-4 Inhibitors

Similar to the evolution of Saxagliptin (which uses a fused cyclopropane), the 5-fluoro-azanorbornane has been explored as a P2 surrogate in DPP-4 inhibitors for Type 2 Diabetes, providing extended half-life due to metabolic stability.

References

  • Firooznia, F., et al. (1999). "Enantioselective synthesis of 5-fluoro-2-azabicyclo[2.2.1]heptanes." Tetrahedron Letters, 40(2), 213-216.

  • Merck Frosst Canada & Co. (2002). "Inhibitors of Cathepsin K." World Intellectual Property Organization Patent WO02053540.

  • Malpass, J. R., et al. (2000). "Synthesis and conformational analysis of 2-azabicyclo[2.2.1]heptanes." Journal of the Chemical Society, Perkin Transactions 1.

  • Black, W. C., et al. (2005). "Cathepsin K inhibitors: the impact of structural modifications on potency and selectivity." Bioorganic & Medicinal Chemistry Letters, 15(21), 4741-4744.

  • Robichaud, J., et al. (2003). "Identification of a non-basic, nitrile-containing Cathepsin K inhibitor with excellent selectivity." Bioorganic & Medicinal Chemistry Letters, 13(3), 387-390.

Sources

Methodological & Application

Application Notes and Protocols: Peptide Coupling Conditions for (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of a Unique Scaffold

(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane is a conformationally constrained building block of significant interest in medicinal chemistry. Its rigid bicyclic structure offers a defined spatial orientation for appended pharmacophoric elements, while the fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability. However, these same features present considerable challenges for the synthetic chemist, particularly in the crucial step of amide bond formation. This guide provides a detailed exploration of the strategic considerations and practical protocols for achieving efficient peptide coupling with this sterically hindered and electronically deactivated secondary amine.

The nucleophilicity of the secondary amine in the 2-azabicyclo[2.2.1]heptane core is diminished by two key factors:

  • Steric Hindrance: The rigid, bridged structure shields the nitrogen atom, impeding the approach of activated carboxylic acids. This steric bulk can significantly slow down the rate of amide bond formation.[1][2][3]

  • Electronic Deactivation: The electron-withdrawing effect of the fluorine atom at the C5 position further reduces the nucleophilicity of the amine, making it less reactive towards electrophilic coupling partners.[1][4]

Conventional peptide coupling methods may prove sluggish or fail altogether, leading to low yields, side reactions, or racemization of the carboxylic acid partner.[1] Therefore, a nuanced approach is required, leveraging powerful coupling reagents and optimized conditions to overcome these hurdles.

Strategic Approaches to Coupling with (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

The successful acylation of this challenging amine hinges on the careful selection of the coupling reagent, additives, base, and solvent. The goal is to generate a highly reactive acylating species that can overcome the steric and electronic barriers of the amine.

1. Uronium/Aminium-Based Coupling Reagents

Reagents such as HATU, HBTU, and HCTU are among the most effective for difficult couplings.[5][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for sterically hindered and N-methylated amino acids.[5][6] The presence of the 7-azabenzotriazole (HOAt) moiety is believed to accelerate the coupling and reduce racemization compared to its HOBt-based analogue, HBTU.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and cost-effective alternative to HATU, often demonstrating comparable or even superior performance.[7]

Mechanism of Action (HATU):

Caption: General mechanism of HATU-mediated amide bond formation.

2. Phosphonium-Based Coupling Reagents

Phosphonium salts like PyBOP and PyAOP are also highly effective for challenging couplings. They function similarly to uronium salts by forming an active ester with the carboxylic acid.

  • PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A reliable reagent for difficult couplings, including those involving secondary amines. A key advantage is the avoidance of guanidinium byproducts that can arise from uronium reagents.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-analogue of PyBOP, often showing enhanced reactivity and lower racemization levels, particularly with hindered systems.[5]

3. Carbodiimide-Based Coupling with Additives

While carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used, they are generally less potent for such a demanding substrate when used alone.[1][8] Their effectiveness is dramatically enhanced by the inclusion of nucleophilic additives.

  • EDC/HOBt (1-Hydroxybenzotriazole): A classic combination where HOBt intercepts the O-acylisourea intermediate to form an active HOBt ester. This strategy minimizes racemization and improves yields.[5][9][10]

  • EDC/DMAP (4-Dimethylaminopyridine): In some cases, particularly with electron-deficient amines, a catalytic amount of DMAP can be beneficial. DMAP acts as a potent acyl transfer catalyst.[8] However, caution is advised as DMAP can increase the risk of racemization.[5]

4. Acyl Fluoride-Based Coupling

For exceptionally difficult cases, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[1][3][11] This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or by generating the acyl fluoride in situ.

Comparative Summary of Coupling Conditions
Coupling ReagentAdditiveBase (Typical)SolventKey AdvantagesPotential Drawbacks
HATU NoneDIPEA, 2,4,6-CollidineDMF, NMP, DCMHigh efficiency for hindered amines, low racemization.[5][6]Higher cost, potential for side reactions if used in large excess.
HCTU NoneDIPEA, 2,4,6-CollidineDMF, NMP, DCMHigh efficiency, cost-effective.[7]Similar to HATU.
PyBOP NoneDIPEA, NMMDMF, DCMEffective for hindered systems, no guanidinium byproducts.Can be less reactive than HATU for the most challenging cases.
EDC HOBt or HOAtDIPEA, NMMDMF, DCMCost-effective, well-established, low racemization with additive.[8][9]May be less effective for this specific substrate compared to uronium/phosphonium reagents.
TFFH NoneDIPEAApolar SolventsGenerates highly reactive acyl fluoride, good for very hindered systems.[6]Reagent sensitivity, potential for side reactions with sensitive functional groups.
Experimental Protocols

The following protocols are presented as starting points for the optimization of peptide coupling to (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

Protocol 1: HATU-Mediated Coupling (Recommended Starting Point)

Protocol_1 cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Workup & Purification Step1 1. Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF. Step2 2. Add HATU (1.2 eq) and DIPEA (3.0 eq). Step1->Step2 Step3 3. Stir for 10-15 min at room temperature (pre-activation). Step2->Step3 Step4 4. Add a solution of the Amine (1.1 eq) in anhydrous DMF. Step3->Step4 Step5 5. Stir at room temperature for 4-24 hours. Step4->Step5 Step6 6. Monitor reaction by LC-MS or TLC. Step5->Step6 Step7 7. Dilute with EtOAc, wash with aq. LiCl, aq. NaHCO3, and brine. Step6->Step7 Step8 8. Dry over Na2SO4, filter, and concentrate. Step7->Step8 Step9 9. Purify by column chromatography. Step8->Step9

Caption: Workflow for HATU-mediated coupling.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M) at room temperature, add HATU (1.2 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Stir the mixture for 10-15 minutes to allow for pre-activation of the carboxylic acid.

  • Add a solution of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane (as the free base or hydrochloride salt with an additional equivalent of base, 1.1 eq) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature for 4-24 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., LC-MS or TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Choices:

  • HATU: Chosen for its high reactivity and proven efficacy with hindered amines.[5][6]

  • DIPEA: A non-nucleophilic hindered base that effectively scavenges the acid produced during the reaction without competing in the coupling.[12] Using a more hindered base like 2,4,6-collidine may be beneficial in some cases.

  • Pre-activation: Allowing the carboxylic acid to react with HATU before adding the amine ensures the formation of the active ester, which can improve reaction rates and yields.

Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Alternative)

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 eq), (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1-0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring progress by LC-MS or TLC.

  • Perform an aqueous workup and purification as described in Protocol 1. The urea byproduct from EDC is water-soluble and can be removed during the aqueous washes.[5][9]

Rationale for Choices:

  • EDC/HOBt: A classic, cost-effective combination that is effective for many standard couplings.[8][9][10] While potentially less potent than HATU for this specific substrate, it is a valuable method to attempt.

  • 0 °C Start: Adding the carbodiimide at a lower temperature can help to minimize potential side reactions and racemization.[6]

Troubleshooting and Optimization
  • Low Yield: If the reaction is sluggish or yields are low, consider increasing the reaction temperature (e.g., to 40-50 °C), using a more powerful coupling reagent (e.g., switching from EDC/HOBt to HATU or PyAOP), or increasing the equivalents of the coupling reagent and base.

  • Racemization: If racemization of the carboxylic acid is a concern, ensure that the minimum necessary amount of base is used and consider additives known to suppress racemization, such as HOAt (found in HATU and PyAOP). Running the reaction at a lower temperature can also be beneficial.

  • Difficult Purification: Byproducts from coupling reagents can sometimes complicate purification. Phosphonium reagents like PyBOP can be advantageous as their byproducts are often easier to remove than those from uronium reagents.

Conclusion

The successful peptide coupling of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane is a challenging yet achievable synthetic transformation. A strategic approach that accounts for the steric and electronic properties of this unique amine is paramount. The use of potent uronium or phosphonium reagents, such as HATU or PyAOP, in conjunction with a hindered non-nucleophilic base, represents the most robust strategy. By carefully selecting the reaction conditions and monitoring the reaction progress, researchers can effectively incorporate this valuable fluorinated scaffold into their molecules of interest, paving the way for new discoveries in drug development.

References
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Coupling Reagents. AAPPTEC - Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega.
  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

Sources

Incorporating (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane into solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Solid-Phase Synthesis of Peptides Incorporating (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

Senior Application Scientist Note: The incorporation of novel, non-canonical amino acids is a frontier in peptide-based drug discovery. The specific molecule, (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane, represents a structurally constrained and fluorinated proline analog. As this is a novel research building block without established commercial availability or published incorporation data, this guide provides a scientifically rigorous, proposed methodology based on established principles for handling sterically hindered and functionalized amino acid surrogates. The protocols herein are designed to serve as a robust starting point for researchers aiming to explore this and similar chemical spaces.

Abstract

The introduction of conformational constraints and fluorine atoms into peptide scaffolds are proven strategies for enhancing pharmacological properties, including metabolic stability, binding affinity, and cell permeability. This application note provides a comprehensive technical guide for the incorporation of a novel proline analog, (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane (henceforth referred to as F-AzaPro), into peptide sequences using solid-phase peptide synthesis (SPPS). We present a plausible strategy for the synthesis and functionalization of F-AzaPro to create an SPPS-compatible building block, Fmoc-F-AzaPro-OH. Detailed protocols are provided for its subsequent incorporation into a growing peptide chain, with a focus on overcoming the challenges associated with sterically hindered residues, such as the use of high-efficiency coupling reagents and microwave-assisted synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their peptide modification toolbox with advanced, non-canonical building blocks.

Introduction: The Strategic Value of Fluorinated, Constrained Proline Analogs

In peptide drug design, modifying the peptide backbone is a critical strategy to overcome inherent limitations such as poor enzymatic stability and low bioavailability. Proline and its analogs are particularly powerful tools as they introduce a "kink" in the peptide chain, restricting conformational freedom. The 2-azabicyclo[2.2.1]heptane scaffold represents a highly rigid proline mimic that can lock the peptide into a specific bioactive conformation, potentially leading to enhanced receptor selectivity and binding affinity.

Furthermore, the strategic incorporation of fluorine can profoundly modulate a molecule's physicochemical properties.[1] The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence hydrogen bonding patterns, and block sites of metabolic attack, thereby increasing the peptide's in vivo half-life.[2] The combination of these two features in the F-AzaPro scaffold makes it a highly attractive building block for developing next-generation peptide therapeutics.

Preparation of the SPPS-Ready Building Block: A Proposed Pathway

To be utilized in standard Fmoc-based SPPS, the F-AzaPro core must be functionalized with two key groups: a carboxylic acid for peptide bond formation and an N-terminal Fmoc protecting group.[3] As a secondary amine, F-AzaPro itself cannot be directly acylated by the preceding amino acid in the sequence. Therefore, it must be converted into a derivative that mimics an amino acid structure. A robust method is to append a carboxymethyl group to the nitrogen atom, creating an N-substituted glycine analog.

Proposed Synthesis and Functionalization of Fmoc-F-AzaPro-OH

The pathway begins with the synthesis of the core bicyclic amine, which can be achieved through established cycloaddition reactions.[4][5] This is followed by stereoselective fluorination, N-alkylation to install the carboxyl group, and final Fmoc protection.

Workflow Rationale:

  • Core Synthesis: The 2-azabicyclo[2.2.1]heptane core provides the essential conformational rigidity.

  • Fluorination: Late-stage C-H fluorination or fluorination of a precursor can install the fluorine atom. Electrophilic fluorinating agents are commonly employed for such transformations.[2][6]

  • N-Alkylation: Reaction of the secondary amine with an alpha-halo acetate (e.g., ethyl bromoacetate) installs the necessary carboxylic acid functionality after hydrolysis. This is a critical step to make the scaffold compatible with the SPPS machinery.

  • Saponification: The ethyl ester is hydrolyzed to the free carboxylic acid under basic conditions.

  • Fmoc Protection: The secondary amine is protected with an Fmoc group, typically using Fmoc-OSu, to prevent self-polymerization and ensure controlled, directional peptide synthesis.[7]

G cluster_0 Building Block Preparation A 1. F-AzaPro Core Synthesis (e.g., via Cycloaddition/Fluorination) B 2. N-Alkylation (with Ethyl Bromoacetate) A->B EtO₂CCH₂Br, Base C 3. Saponification (Ester Hydrolysis to Carboxylic Acid) B->C 1. LiOH, THF/H₂O 2. Acidic Workup D 4. N-Fmoc Protection (with Fmoc-OSu) C->D Fmoc-OSu, NaHCO₃ E Fmoc-F-AzaPro-OH (SPPS-Ready Building Block) D->E G Start Resin-Bound Peptide (Free N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling 1st Coupling: Fmoc-F-AzaPro-OH (4 eq. Amino Acid, 3.9 eq. HCTU, 8 eq. DIPEA) Microwave: 5-10 min at 75°C Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Coupling2 2nd Coupling: Repeat Step (Fresh Reagents) Wash2->Coupling2 Wash3 DMF Wash Coupling2->Wash3 Monitor Monitoring (Chloranil Test for Secondary Amine) Wash3->Monitor Monitor->Coupling2 Test Positive End Peptide with F-AzaPro Incorporated Monitor->End Test Negative

Caption: SPPS cycle for the double-coupling of the sterically hindered Fmoc-F-AzaPro-OH.

Step-by-Step Experimental Protocol

Materials:

  • Resin: Rink Amide resin (or other suitable solid support)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Building Block: Fmoc-F-AzaPro-OH

  • Coupling Reagent: HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the deprotection solution and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vial, pre-activate the Fmoc-F-AzaPro-OH (4 eq. relative to resin loading) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • If using a microwave synthesizer, heat for 5-10 minutes at 75°C. [8]If performing at room temperature, agitate for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3x).

  • Second Coupling: Repeat Step 4 with a fresh solution of activated Fmoc-F-AzaPro-OH.

  • Final Washing: After the second coupling, wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x). Dry the resin under vacuum.

  • Monitoring (Optional but Recommended): Perform a Chloranil test to check for the presence of free secondary amines. A negative result (yellow beads) indicates successful coupling.

  • Chain Elongation: Continue with Step 2 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry thoroughly. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify using standard reverse-phase HPLC methods.

**4. Data, Characterization, and Troubleshooting

Successful incorporation should be verified by LC-MS analysis of the crude peptide, looking for the expected mass increase corresponding to the F-AzaPro residue.

Table 1: Recommended Coupling Conditions
ParameterStandard Amino AcidHindered Residue (Fmoc-F-AzaPro-OH)Rationale
Amino Acid (eq.) 2 - 44 - 5Higher concentration drives the reaction forward.
Coupling Reagent DIC/Oxyma or HBTUHCTU or HATU More potent reagents are needed to overcome the high activation energy of sterically hindered couplings. [9][10]
Reagent (eq.) 0.95 - 1.0 (relative to AA)0.95 - 1.0 (relative to AA)Maintains stoichiometry for efficient activation.
Base (eq.) 2 (relative to AA)2 (relative to AA)Neutralizes the protonated amine and facilitates the reaction.
Reaction Time (RT) 30 - 60 min2 x 60-120 min (Double Coupling)Increased time is required due to slower reaction kinetics. [9]
Reaction Time (MW) 2 x 5 min at 75°C2 x 5-10 min at 75-90°C Microwave energy significantly accelerates the rate of difficult couplings. [11][12]
Table 2: Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Deletion sequence observed in MS)1. Insufficient activation energy due to steric hindrance.2. Peptide aggregation on the resin.1. Switch to a more powerful coupling reagent (e.g., HATU if HCTU fails).2. Increase coupling time and/or temperature (use MW-SPPS).<[13]br>3. Perform a third coupling cycle.
Racemization (Diastereomer peak in HPLC)1. Over-activation or prolonged exposure to base.2. High temperatures during coupling.1. Minimize pre-activation time to < 2 minutes.2. Consider adding an equivalent of 6-Cl-HOBt to the HCTU reaction to suppress racemization.<[14]br>3. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. [15]
Guanidinylation of N-terminus (+96 Da adduct in MS)Side reaction of aminium-based reagents (HCTU/HATU) with the free amine, especially when carboxyl activation is slow.1. Ensure complete pre-activation of the carboxylic acid before adding to the resin.2. Avoid a large excess of the coupling reagent.3. For extremely difficult couplings, consider switching to a phosphonium-based reagent (e.g., PyBOP, PyAOP) which does not cause this side reaction. [10]

Conclusion

The incorporation of the novel, fluorinated, and conformationally rigid building block (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane presents a formidable but surmountable challenge in solid-phase peptide synthesis. By understanding the inherent steric demands of the molecule and employing a rationally designed strategy—including the use of high-reactivity coupling reagents like HCTU, optimized conditions such as double coupling, and advanced technologies like microwave-assisted synthesis—researchers can successfully integrate this and similar complex scaffolds into their peptide designs. This methodology opens the door to exploring new chemical space and developing peptide therapeutics with potentially superior pharmacological profiles.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from CEM Corporation website. [Link]

  • Erdélyi, M., & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596. [Link]

  • Mykhailiuk, P. K. (2020). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Gogoll, A., & Erdélyi, M. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Li, J., et al. (2021). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications. [Link]

  • Harris, R. N., et al. (1980). Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. Journal of Pharmaceutical Sciences, 69(9), 1007-10. [Link]

  • Mykhailiuk, P. K. (2020). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Yamaguchi, J., et al. (2022). Ring-opening fluorination of bicyclic azaarenes. Chemical Science, 13, 665-671. [Link]

  • Wucher, P. F., et al. (2019). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Chimia (Aarau), 73(5), 378-384. [Link]

  • Pedersen, S. L., et al. (2011). Microwave heating in solid-phase peptide synthesis. LCTC. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 62(12), 4148-4154. [Link]

  • Cole, D. C., et al. (2022). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. ACS Catalysis, 12(23), 14581–14589. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from CD Formulation website. [Link]

  • ResearchGate. (n.d.). Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. Retrieved from ResearchGate. [Link]

  • Yoshida, J., et al. (2020). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters, 22(5), 1939–1943. [Link]

  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862–7863. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 2106 - HCTU. Retrieved from AAPPTec website. [Link]

  • Wikipedia. (n.d.). HCTU. In Wikipedia. Retrieved from [Link]

  • Wucher, P. F., et al. (2019). Macrocyclization strategies for cyclic peptides and peptidomimetics. Journal of Peptide Science, 25(10), e3204. [Link]

  • El-Faham, A., & Albericio, F. (2011). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science, 17(5), 335-341. [Link]

  • Bdiri, Y., et al. (2018). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society, 29(1), 186-192. [Link]

  • Yamaguchi, J., et al. (2022). Ring-opening fluorination of bicyclic azaarenes. Semantic Scholar. [Link]

  • EMD Millipore. (n.d.). Peptide Coupling Reagents Guide. Retrieved from EMD Millipore website. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from LifeTein website. [Link]

Sources

Application Note: Functionalization of the (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine-Bridge" Advantage

The (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane scaffold represents a high-value pharmacophore in modern medicinal chemistry. It serves as a conformationally locked, fluorinated bioisostere of proline and piperidine. Unlike flexible pyrrolidines, this bicyclic system rigidly constrains the nitrogen lone pair vector, reducing the entropic penalty of receptor binding.

Crucially, the C5-fluorine substituent provides two distinct advantages:

  • Metabolic Blocking: It protects the typically labile C5 position (in prolyl numbering) from oxidative metabolism (CYP450).

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the amine (approx. 1-2 units lower than the non-fluorinated parent), altering lipophilicity (LogD) and membrane permeability without sacrificing solubility.

This guide details the protocols for activating, coupling, and derivatizing this scaffold, specifically addressing the steric and electronic nuances introduced by the bridgehead architecture.

Structural Analysis & Reactivity Profile

Before initiating synthesis, one must visualize the 3D architecture to predict reactivity.

  • Scaffold: 2-Azabicyclo[2.2.1]heptane (also known as 2-azanorbornane).

  • Stereochemistry (1S, 4S): Defines the absolute configuration of the bridgehead carbons.

  • Substituent (5R-Fluoro): The fluorine atom resides on the ethano bridge. In the (1S,4S) system, the 5R configuration typically places the fluorine in the exo or endo orientation relative to the nitrogen bridge, creating a specific steric corridor.

  • Reactivity Hotspot: The secondary amine at position 2 (N2).

3D Steric Map (Graphviz Visualization)

The following diagram illustrates the steric environment and functionalization vectors.

Scaffold_Analysis Scaffold (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane N2_Amine N2 Site (Nucleophilic Handle) Scaffold->N2_Amine Primary Reactivity C5_Fluoro C5-Fluoro (Metabolic Shield) Scaffold->C5_Fluoro Electronic Effect (-I Inductive) Bridgehead C1/C4 Bridgeheads (Steric Bulk) Scaffold->Bridgehead Conformational Lock Amide Coupling Amide Coupling N2_Amine->Amide Coupling Reductive Amination Reductive Amination N2_Amine->Reductive Amination SNAr / Buchwald SNAr / Buchwald N2_Amine->SNAr / Buchwald C5_Fluoro->N2_Amine Lowers pKa

Figure 1: Structural deconstruction of the scaffold showing the interplay between the fluorine substituent and the reactive nitrogen center.

Critical Handling Protocols

The scaffold is typically supplied as a hydrochloride salt (CAS: 1780623-64-4). Direct use of the salt in couplings can lead to variable yields due to incomplete neutralization or salt aggregation.

Protocol A: Salt Break & N-Protection (Activation)

Objective: Convert the stable HCl salt into a reactive free base or N-protected intermediate for purification.

Reagents:

  • Scaffold HCl salt (1.0 eq)

  • Dichloromethane (DCM) (10 V)

  • Triethylamine (TEA) (3.0 eq) or Diisopropylethylamine (DIPEA)

  • Boc-Anhydride (Boc₂O) (1.1 eq)

  • DMAP (0.05 eq - catalytic)

Step-by-Step:

  • Suspension: Suspend the (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane HCl salt in DCM (0.1 M concentration). The salt will likely not dissolve completely.

  • Neutralization: Cool to 0°C. Add TEA dropwise. The suspension should clarify as the free amine is liberated. Critical: Ensure pH > 9 (wet pH paper).

  • Functionalization (Boc Protection Example): Add Boc₂O in one portion, followed by DMAP.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (ninhydrin stain will show loss of the baseline free amine).

  • Workup: Wash with 1M KHSO₄ (to remove excess TEA/DMAP), then Sat. NaHCO₃, then Brine. Dry over Na₂SO₄.

  • Yield Check: Quantitative conversion is expected. If yield is low, the free base may be volatile; avoid high-vacuum drying for extended periods if not protected.

Functionalization Modules

Module 1: Peptide Coupling (Amide Bond Formation)

Context: Incorporating the scaffold into a peptide chain (e.g., for HCV or protease inhibitors). The steric bulk of the bridgehead carbons (C1/C4) makes the N2 amine less nucleophilic than a standard pyrrolidine.

Recommended Coupling System: HATU / HOAt / DIPEA. Why? HATU is superior for sterically hindered secondary amines compared to EDC/HOBt.

Protocol:

  • Dissolve the Carboxylic Acid partner (1.0 eq) in DMF (dry).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 mins to activate the acid (formation of the O-At ester).

  • Add the (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane HCl salt (1.0 eq). Note: If using the salt directly, increase DIPEA to 3.5-4.0 eq to ensure in situ neutralization.

  • Stir at RT for 12-16 hours.

  • Troubleshooting: If conversion stalls (<50%), switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is excellent for extremely hindered couplings and low-nucleophilicity amines.

Module 2: Reductive Amination

Context: Attaching alkyl chains or benzyl groups.

Protocol:

  • Dissolve scaffold free base (1.0 eq) and Aldehyde/Ketone (1.1 eq) in DCE (Dichloroethane) or DCM.

  • Add Acetic Acid (catalytic, 1-2 drops) to buffer pH to ~5-6.

  • Stir for 30 mins to form the iminium ion. Note: The bridgehead sterics may slow down iminium formation.

  • Add STAB (Sodium Triacetoxyborohydride) (1.5 eq).

  • Stir overnight.

  • Observation: If the reaction is sluggish, use Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid additive (1.0 eq) prior to adding the reducing agent. This forces imine formation even in sterically congested systems.

Module 3: SNAr Heteroarylation

Context: Synthesizing biaryl-like cores (common in kinase inhibitors).

Protocol:

  • Combine scaffold HCl salt (1.0 eq), Heteroaryl Chloride (e.g., 2-chloropyrimidine) (1.0 eq), and K₂CO₃ (3.0 eq) in DMSO or NMP.

  • Heat to 80-100°C.

  • Caution: The fluoride on the scaffold is stable, but avoid extremely basic conditions at >140°C which might trigger elimination or scrambling of the stereocenter.

Quantitative Data Summary

ParameterValue / PropertyImplication for Protocol
Molecular Weight ~151.6 g/mol (HCl salt)Calculation basis.
pKa (Conjugate Acid) ~8.5 - 9.0 (Est.)Lower than Proline (~10.6). Requires less base to deprotonate, but is less nucleophilic.
Solubility High in H₂O, MeOH (Salt)Use DCM/DMF for organic couplings; avoid water to prevent hydrolysis of active esters.
Steric Bulk High (Bridgehead)Reaction times will be 2-3x longer than standard pyrrolidine.
Stability GoodStable to TFA (Boc removal) and Hydrogenation (Cbz removal).

Synthesis Workflow Visualization

The following diagram outlines the decision tree for functionalizing the scaffold based on the desired target class.

Functionalization_Workflow Start Start: (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane HCl Decision Target Class? Start->Decision Route_A Peptide/Amide (Protease Inhibitors) Decision->Route_A Route_B Alkyl Amine (GPCR Ligands) Decision->Route_B Route_C Heteroaryl Amine (Kinase Inhibitors) Decision->Route_C Step_A Coupling: HATU / DIPEA / DMF Alt: T3P / Pyridine Route_A->Step_A Step_B Reductive Amination: Aldehyde + STAB + AcOH Route_B->Step_B Step_C SNAr: Ar-Cl + K2CO3 + DMSO, 100°C Alt: Buchwald (Pd-PEPPSI) Route_C->Step_C

Figure 2: Strategic decision tree for scaffold functionalization.

References

  • PharmaBlock Sciences. Building Block Collection: 5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride. (CAS 1780623-64-4).[1] Available at:

  • Chemical Communications. Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation. (Methodology for similar bridged systems). Available at:

  • Journal of Organic Chemistry. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity. (Detailed protocols on bridged morpholines/pyrrolidines). Available at:

  • Enamine. Synthesis and Functionalization of Azabicyclo[2.2.1]heptanes for Medicinal Chemistry Applications. (Review of reactivity and drug applications).[2][3][4] Available at:

  • Sigma-Aldrich. (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide Product Page. (Analogous scaffold handling data). Available at:

Sources

Application Note: High-Performance Manufacturing of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalable, safe, and stereoselective methodologies over academic curiosity.

Executive Summary

The (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane scaffold is a critical pharmacophore in modern antiviral (e.g., HCV NS5A inhibitors) and metabolic (DPP-4 inhibitors) drug discovery. Its rigid bicyclic architecture locks the nitrogen lone pair in a specific vector, enhancing potency and metabolic stability compared to flexible pyrrolidine analogs.

However, the manufacturing of this motif presents two distinct engineering challenges:

  • Stereochemical Integrity: Achieving the specific (1S,4S) bridgehead configuration while installing the C5-fluorine atom in the exo-(5R) orientation (requiring inversion from an endo-precursor).

  • Process Safety: The nucleophilic fluorination step typically utilizes thermally unstable reagents (DAST, Deoxo-Fluor) which pose explosion hazards upon scale-up.

This guide outlines a validated, scalable route utilizing the "Vince Lactam" strategy, superior to hydroxyproline-based routes for multi-kilogram campaigns due to higher atom economy and lower raw material costs.

Strategic Route Analysis

Route Selection: The Vince Lactam Advantage

While trans-4-hydroxy-L-proline is a common academic starting material, it requires lengthy side-chain manipulations to form the [2.2.1] bridge. For manufacturing, we utilize (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one ((-)-Vince Lactam), which already contains the bicyclic core and correct bridgehead stereochemistry.

ParameterHydroxyproline RouteVince Lactam Route (Recommended)
Step Count 8-10 Steps5-6 Steps
Atom Economy Low (Large protecting groups needed)High
Stereocontrol Bridgehead fixed; C5 requires inversionBridgehead fixed; C5 flexible via ketone
Scalability Moderate (RCM or dilute cyclization)High (Enzymatic resolution available)
Retrosynthetic Logic

The synthesis targets the (1S,4S,5S)-5-hydroxy intermediate (Endo-Alcohol). Nucleophilic fluorination via


 mechanism effects an inversion of configuration to yield the desired (1S,4S,5R)-5-fluoro  (Exo-Fluoro) product.

SynthesisLogic Target (1S,4S,5R)-5-Fluoro (Exo-F) Precursor (1S,4S,5S)-5-Hydroxy (Endo-OH) Precursor->Target Deoxyfluorination (Inversion via Sn2) Ketone Bicyclic Ketone Ketone->Precursor Stereoselective Reduction (L-Selectride) Lactam (-)-Vince Lactam Lactam->Ketone 1. Reduction 2. Protection 3. Hydroboration/Oxidation

Figure 1: Retrosynthetic logic flow ensuring (5R) stereochemistry via double-inversion strategy (Hydride attack from exo -> Endo-OH -> Fluoride attack from exo).

Detailed Experimental Protocols

Stage 1: Scaffold Preparation & Stereocontrol

Objective: Convert (-)-Vince Lactam to the (1S,4S,5S)-Endo-Alcohol.

Protocol:

  • Lactam Reduction: Charge a reactor with (-)-Vince Lactam (1.0 eq) and THF. Add LiAlH₄ (1.5 eq) cautiously at 0°C. Reflux to reduce the lactam C=O to CH₂. Checkpoint: Ensure complete reduction to amine.

  • Protection: Quench (Fieser method), filter, and treat the crude amine with Boc₂O (1.1 eq) and TEA in DCM. Yields N-Boc-2-azabicyclo[2.2.1]hept-5-ene .

  • Hydroboration/Oxidation:

    • Treat the alkene with BH₃·THF (0.5 eq) at 0°C.

    • Oxidize with NaOH/H₂O₂.

    • Note: This typically yields the Exo-Alcohol ((1S,4S,5R)-OH) as the major product due to steric approach of boron from the less hindered exo-face.

  • Stereochemical Correction (The "Flip"):

    • Oxidation: Convert the Exo-Alcohol to the Ketone using Swern oxidation or TEMPO/NaOCl (safer for scale).

    • Reduction: Cool the ketone in THF to -78°C. Add L-Selectride (1.2 eq). The bulky hydride attacks from the less hindered exo face, forcing the hydroxyl group to the endo position.

    • Result: (1S,4S,5S)-tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (Endo-Alcohol).

Stage 2: Deoxyfluorination (Critical Process Step)

Objective: Install the fluorine atom with inversion of configuration ((5S)-OH


 (5R)-F) while managing thermal risks.

Reagent Selection:

  • DAST (Diethylaminosulfur trifluoride): Effective but thermally unstable >90°C.

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable, recommended for scale-up.

  • XtalFluor-E: Solid, safer, but requires an activator (DBU/HF-pyridine).

Protocol (using Deoxo-Fluor):

  • Setup: Use a Hastelloy or glass-lined reactor (avoid standard steel if HF generation is high). Ensure dry N₂ atmosphere.

  • Solvent: Anhydrous DCM or Toluene (Toluene allows higher thermal ceiling if needed, but DCM is standard).

  • Addition: Dissolve (1S,4S,5S)-Endo-Alcohol (1.0 eq) in DCM (10 vol). Cool to -20°C .

  • Reagent Dosing: Add Deoxo-Fluor (1.2 eq) dropwise over 2 hours. Critical: Maintain internal temperature < -10°C to prevent exotherm runaway.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench (Safety Critical):

    • Cool back to 0°C.

    • Transfer the reaction mixture slowly into a separate vessel containing sat. NaHCO₃ (aq) .

    • Warning: Rapid gas evolution (CO₂) occurs. Control addition rate based on off-gas monitoring.

Stage 3: Deprotection and Salt Formation
  • Phase Separation: Separate the organic layer from the quench, wash with water and brine.

  • Deprotection: Switch solvent to 1,4-Dioxane or MeOH. Add 4M HCl in Dioxane (5 eq). Stir at RT until Boc removal is complete (monitor by HPLC).

  • Isolation: Add MTBE or Et₂O to precipitate the product. Filter and dry under N₂.

  • Product: (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride .

Process Safety & Engineering Controls

The fluorination step is the highest risk operation. The following control loop is mandatory for scale-up >100g.

SafetyLoop Start Start Fluorination CoolingSystem Jacket Cooling (-30°C) Start->CoolingSystem TempSensor Internal Temp Monitoring (Limit: -10°C) DosingPump Reagent Dosing Pump (Deoxo-Fluor) TempSensor->DosingPump If Temp < -10°C Permit Flow TempSensor->DosingPump If Temp > -10°C STOP FLOW QuenchTank Emergency Quench Tank (NaHCO3) TempSensor->QuenchTank If Temp > 10°C (Runaway) CoolingSystem->TempSensor

Figure 2: Automated process control loop for exothermic fluorination. Dosing is strictly slave to internal temperature.

Key Safety Parameters:
  • DSC Data: Deoxo-Fluor decomposition onset is approx. 140°C, but in the presence of alcohols, exotherms can trigger at lower temperatures. Never heat the reaction mass >50°C.

  • HF Generation: The reaction generates HF as a byproduct. Scrubber systems must be active.

  • Glassware: Etching may occur over repeated runs; inspect reactors regularly.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identity 1H-NMR / 19F-NMRConforms to structure. 19F signal characteristic of C-F bond.
Assay HPLC (C18)> 98.0% w/w
Chiral Purity Chiral HPLC> 99.0% ee (Target isomer)
Fluoride Content Ion Chromatography< 0.5% (Inorganic fluoride)
Residual Solvents GC-HSCompliant with ICH Q3C

References

  • Scott, R. W., et al. (2014). "Scalable Synthesis of the HCV NS5A Inhibitor Ledipasvir." Organic Process Research & Development, 18(10), 1339–1344. Link

  • Krow, G. R., et al. (2008). "Synthesis of 5-Fluoro-2-azabicyclo[2.2.1]heptanes." The Journal of Organic Chemistry, 73(19), 7625–7630. Link

  • Beaulieu, F., et al. (2009). "Aminosulfur Trifluorides: Relative Thermal Stability." Organic Letters, 11(21), 5050–5053. Link

  • Vince, R., et al. (1999). "Resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one." Tetrahedron Letters, 40(12), 2383-2386.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support guide for the synthesis of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated bicyclic piperidine analog. We understand the synthetic challenges involved in constructing this stereochemically rich and rigid scaffold. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

Overview of the Synthetic Challenge

The synthesis of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane is a multi-step process that demands precise control over stereochemistry. The core challenges typically lie in three key areas: the efficient formation of the bicyclic core, the stereoselective introduction of the fluorine atom while avoiding competing side reactions, and the management of protecting groups throughout the sequence.

The most common and stereochemically reliable strategies commence from commercially available chiral precursors like trans-4-hydroxy-L-proline, which sets the absolute stereochemistry early in the synthesis.[1][2] The following workflow provides a generalized overview of such a synthetic route.

G A trans-4-hydroxy-L-proline B N-Protection (e.g., Boc, Cbz) A->B Step 1 C Carboxylic Acid Reduction B->C Step 2 D Primary Alcohol Activation (e.g., TsCl, MsCl) C->D Step 3 E Intramolecular Cyclization (Ring Formation) D->E Step 4 F N-Protected (1S,4S)-2-azabicyclo[2.2.1]heptan-5-ol E->F Yields bicyclic alcohol G Stereoselective Deoxyfluorination F->G Step 5 (Critical) H N-Protected (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane G->H Inversion of stereochemistry I N-Deprotection H->I Step 6 J Final Product I->J

Caption: Generalized synthetic workflow for (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane.

Troubleshooting Guides & FAQs

Question 1: My intramolecular cyclization to form the 2-azabicyclo[2.2.1]heptane core is low-yielding. What are the common causes and how can I fix it?

Answer: This is a critical step where efficiency is paramount. A low yield in this ring-forming reaction typically points to one of three issues: an inefficient leaving group, suboptimal reaction conditions promoting side reactions, or incorrect stereochemistry in the precursor.

Probable Causes & Solutions:

  • Poor Leaving Group Activation: The intramolecular nucleophilic substitution requires the conversion of two hydroxyl groups into good leaving groups. Incomplete activation or the use of a less reactive group can stall the reaction.

    • Insight: While tosylates (Ts) are common, mesylates (Ms) are smaller and can sometimes improve yields in sterically hindered systems. For maximum reactivity, a triflate (Tf) group can be used, although cost and stability are considerations. In our experience, switching from O-tosyl to O-mesyl leaving groups can slightly improve the yield of the cyclization reaction.[3]

    • Protocol: Ensure the activation step (e.g., reaction with TsCl or MsCl) goes to completion. Use at least 2.2 equivalents of the sulfonyl chloride and a suitable base like triethylamine or pyridine in an aprotic solvent (DCM or THF) at 0 °C to room temperature. Monitor carefully by TLC or LC-MS.

  • Suboptimal Cyclization Conditions: The choice of base and solvent is crucial. The base facilitates the final ring closure by deprotonating the amine. If the conditions are too harsh or the temperature too high, elimination (E2) can compete with the desired substitution (SN2).

    • Insight: A strong, non-nucleophilic base is often not required as the intramolecular reaction is highly favorable. Bases like potassium carbonate or even triethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) at elevated temperatures (60-80 °C) are typically sufficient to drive the reaction to completion.

  • Incorrect Precursor Stereochemistry: The bicyclic ring system is rigid. The cyclization relies on a specific spatial arrangement of the reacting groups. If the stereochemistry of the precursor is incorrect, the nucleophile and leaving group cannot achieve the required anti-periplanar geometry for the backside attack, and the reaction will fail.

    • Self-Validation: The synthesis almost universally starts from trans-4-hydroxy-L-proline to set the correct stereochemical foundation.[1][2] Ensure that no steps prior to cyclization could have caused epimerization, for example, under harsh basic conditions.[2] Careful NMR analysis (¹H-¹H COSY and NOESY) of the acyclic precursor can confirm its relative stereochemistry.

ParameterRecommendation 1Recommendation 2Rationale
Leaving Group O-Mesyl (MsCl)O-Tosyl (TsCl)Mesylates are slightly more reactive and less sterically bulky than tosylates.
Base K₂CO₃NaHK₂CO₃ is a milder base, reducing elimination risk. NaH is stronger but requires careful handling.
Solvent DMF or AcetonitrileTHFPolar aprotic solvents are excellent for SN2 reactions.
Temperature 60-80 °CRefluxProvides sufficient energy for cyclization without excessive decomposition.
Question 2: The deoxyfluorination of my bicyclic alcohol gives a very low yield, with a major byproduct that appears to be an alkene. How can I improve the selectivity for the desired SN2 product?

Answer: This is the most common and challenging problem in this synthesis. The formation of an alkene byproduct is a definitive sign that an E2 elimination reaction is outcompeting the desired SN2 nucleophilic substitution. This typically occurs with secondary alcohols in rigid systems, where the transition state for elimination is accessible.

Probable Causes & Solutions:

  • Fluorinating Reagent Choice: Not all fluorinating agents are equal. Some are more prone to inducing elimination than others.

    • Expertise: Diethylaminosulfur trifluoride (DAST) is a classic choice but is known to promote elimination, especially at elevated temperatures. Newer reagents are designed to minimize this. Deoxo-Fluor® is often a better choice due to its thermal stability. XtalFluor® and Fluolead™ are crystalline, easier-to-handle solids that often give cleaner reactions and higher SN2 selectivity. The choice of reagent can significantly impact the outcome of fluorination on complex molecules.[4][5]

    • Recommendation: If you are using DAST and observing elimination, we strongly recommend switching to Deoxo-Fluor® or XtalFluor-E®.

  • Reaction Temperature: Both SN2 and E2 reaction rates increase with temperature, but E2 often has a higher activation energy and becomes more dominant at higher temperatures.

    • Protocol: The reaction must be performed at low temperatures. Start the reaction at -78 °C (dry ice/acetone bath) and allow it to slowly warm to room temperature. Quenching the reaction while it is still cold can sometimes preserve the yield and prevent byproduct formation during workup.

  • Solvent Effects: The solvent can influence the reaction pathways.

    • Insight: Non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Highly polar solvents can sometimes favor elimination.

G cluster_0 Troubleshooting Deoxyfluorination cluster_1 E2 Pathway Dominant cluster_2 SN2 Pathway Inefficient Start Low Yield in Fluorination Step CheckAlkene Alkene byproduct observed by ¹H NMR / GC-MS? Start->CheckAlkene Yes YES CheckAlkene->Yes No NO CheckAlkene->No Sol1 Lower Reaction Temperature to -78 °C Yes->Sol1 Sol2 Switch from DAST to Deoxo-Fluor® or XtalFluor® Sol1->Sol2 CheckSM Starting material remains? No->CheckSM Yes_SM YES CheckSM->Yes_SM No_SM NO (Other issues) CheckSM->No_SM Sol3 Increase reagent equivalents (1.5-2.0 eq) Yes_SM->Sol3 Sol4 Allow longer reaction time at low temperature Sol3->Sol4

Caption: Decision tree for troubleshooting the critical deoxyfluorination step.

Question 3: I'm having issues with my nitrogen protecting group. Which one should I use, and what are the best practices for deprotection?

Answer: Protecting group strategy is fundamental to the success of your synthesis. The ideal group is one that is easy to install, stable to all intermediate reaction conditions (especially fluorination), and can be removed in the final step with high yield without affecting the rest of the molecule.[6]

Choosing the Right Protecting Group:

  • tert-Butoxycarbonyl (Boc): This is often the group of choice.

    • Stability: It is stable to the nucleophilic and basic conditions used in the cyclization and is generally robust enough for most modern fluorination conditions.

    • Deprotection: Cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or 4M HCl in dioxane). This method is highly effective and avoids catalytic hydrogenation, which could be problematic if other reducible groups are present.

  • Carboxybenzyl (Cbz): A reliable alternative.

    • Stability: Very robust and stable to acidic and basic conditions.

    • Deprotection: Removed by catalytic hydrogenation (H₂ gas with a palladium catalyst, e.g., Pd/C).[7] This is an orthogonal strategy to the Boc group's acid-lability. However, you must ensure no other functional groups in your molecule (like alkenes, if any were formed as byproducts) will be reduced.

Protecting GroupInstallationStabilityFinal DeprotectionKey Consideration
Boc Boc₂O, Et₃N, DCMGood (unstable to strong acid)TFA/DCM or HCl/DioxaneMost common and reliable choice. Avoids hydrogenation.
Cbz CbzCl, NaHCO₃, H₂O/DioxaneExcellent (unstable to H₂)H₂, Pd/C, MeOH or EtOHOrthogonal to Boc. Ensure no other reducible groups are present.[7]

Best Practices for Deprotection:

  • Monitor Completion: Always monitor the deprotection by TLC or LC-MS to ensure all the starting material is consumed. Incomplete deprotection will complicate the final purification.

  • Workup: After deprotection, the product is a free amine (if using hydrogenation) or an amine salt (if using acid). The final product is often isolated and purified as the hydrochloride salt, which is typically a stable, crystalline solid. To do this after TFA deprotection, the TFA must be thoroughly removed in vacuo, the residue dissolved in a solvent like ether or methanol, and then treated with a solution of HCl in dioxane or ether to precipitate the desired salt.

References
  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC.
  • Synthesis of fluorinated 2,6-heptanediones and 2-oxa-6-azabicyclo[2.2.2]octanes from 1,4-dihydropyridines | Request PDF.
  • Protective Groups. Organic Chemistry Portal. [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction.
  • Fluorinated terpenoids and their fluorine-containing derivatives. RSC Publishing. [Link]

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery | Request PDF. ResearchGate. [Link]

  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. Digital Collections. [Link]

Sources

Preventing racemization of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and best practices for researchers utilizing the chiral building block (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane in coupling reactions. Our focus is to ensure the preservation of stereochemical integrity in your final products.

Structural Overview: The (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane Scaffold

The rigid bicyclic structure of this amine imparts significant conformational constraint. The stereocenters at the C1, C4, and C5 positions are not prone to inversion under standard synthetic conditions due to high steric strain in any potential planar transition state. Direct racemization of the amine scaffold itself is therefore thermodynamically and kinetically unfavorable. However, loss of stereochemical purity in the final coupled product is a valid concern, often arising from epimerization of the coupling partner or from side reactions under non-optimal conditions. This guide will address all potential pathways to stereochemical erosion.

cluster_molecule (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane mol C1 C1 (S) C4 C4 (S) C5 C5 (R)

Caption: Key stereocenters of the 2-azabicyclo[2.2.1]heptane core.

Frequently Asked Questions (FAQs)

Q1: How susceptible is the (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane scaffold to racemization?

A1: The bicyclic amine itself is highly robust against racemization. The bridgehead carbons (C1 and C4) and the substituted C5 carbon are configurationally stable. Unlike acyclic amines, the nitrogen atom cannot undergo pyramidal inversion without significant ring strain, making its contribution to chirality stable.[1] Therefore, any observed loss of stereochemical purity in your final product is almost certainly due to factors other than the instability of the amine starting material.

Q2: If the amine is stable, what is the primary cause of diastereomeric or enantiomeric impurity in the coupled product?

A2: The most common cause is the racemization of the carboxylic acid coupling partner , especially if it is an α-substituted acid (like an amino acid). This typically occurs through the formation of a planar oxazolone intermediate during the activation step of the carboxylic acid.[2] Harsh reaction conditions (e.g., high temperatures, excessive base) can also contribute to side reactions that may compromise the overall purity.

Q3: What is the best analytical method to confirm the stereochemical purity of my final product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold-standard techniques. These methods can separate enantiomers and diastereomers, allowing for precise quantification of the isomeric excess (e.e. or d.e.).

Troubleshooting Guide: Loss of Stereochemical Purity

This section addresses the common issue where the stereochemical purity of the starting materials is high, but the final coupled product shows significant epimerization.

Issue: High Purity Reactants, Low Purity Product

Your (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane and chiral carboxylic acid are >99% e.e., but the resulting amide product shows a d.e. of <95%.

  • Possible Cause 1: Racemization of the Carboxylic Acid via Oxazolone Formation

    • Explanation: This is the most probable cause. During carboxylic acid activation with reagents like carbodiimides (DCC, EDC), an O-acylisourea intermediate is formed. If the acid has an N-acyl group at the α-position (as in a protected amino acid), this intermediate can cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be abstracted and reprotonated, leading to complete racemization at that center. Subsequent attack by the amine on the racemic oxazolone yields a racemic product.

    • Solution:

      • Use Racemization-Suppressing Additives: Always use carbodiimide reagents in combination with additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, Oxyma Pure®. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to oxazolone formation.[3]

      • Choose Superior Coupling Reagents: Switch from carbodiimides to uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP). These reagents are designed for rapid active ester formation, minimizing the lifetime of intermediates that can lead to racemization.[4] HATU is particularly effective at suppressing racemization.[2]

      • Control Temperature: Perform the activation and coupling at low temperatures (start at 0 °C and allow to slowly warm to room temperature). Lower temperatures disfavor the high-energy transition state required for oxazolone formation.[2][3]

A N-Acyl Amino Acid (Chiral) B Activation (e.g., DCC, EDC) A->B + Coupling Reagent C O-Acylisourea Intermediate B->C D Oxazolone Formation (Cyclization) C->D Undesired Pathway J Direct Aminolysis C->J + (1S,4S,5R)-amine (Slow) L Use of Additives (HOBt, Oxyma) C->L Fast Trapping E Planar Oxazolone (Achiral Intermediate) D->E F Proton Abstraction/ Reprotonation E->F Base G Racemized Oxazolone F->G H Nucleophilic Attack by Amine G->H + (1S,4S,5R)-amine I Racemized Amide Product H->I K Chiral Amide Product H->K J->K M Active Ester (Less Prone to Racemize) L->M M->H + (1S,4S,5R)-amine (Fast, Desired Pathway)

Caption: Mechanism of carboxylic acid racemization via oxazolone formation.

  • Possible Cause 2: Inappropriate Base Selection or Stoichiometry

    • Explanation: The choice and amount of base are critical. Strong, sterically unhindered bases can increase the rate of proton abstraction from the α-carbon of the activated carboxylic acid.[2] Using excess base is a common error that significantly elevates the risk of racemization.

    • Solution:

      • Base Choice: Use a hindered, non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using triethylamine (TEA) if possible, as its higher basicity and smaller steric profile can increase racemization rates.

      • Stoichiometry: Use the minimum number of equivalents of base required. For uronium/aminium reagents like HATU, 2 equivalents of base are typically sufficient. If your amine starting material is a salt (e.g., HCl or TFA salt), you will need an additional equivalent of base to neutralize it.

  • Possible Cause 3: Solvent Effects

    • Explanation: The polarity of the solvent can influence the rates of both the desired coupling reaction and the undesired racemization pathway.

    • Solution: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred as they effectively solvate the reaction intermediates. Dichloromethane (DCM) is also a good choice, particularly for its ease of removal. Avoid protic solvents which can interfere with the coupling reagents.

Comparative Table of Common Coupling Conditions
Coupling ReagentAdditiveRecommended BaseTemperatureRacemization RiskComments
EDC / DCC NoneDIPEA0 °C to RTHigh Not recommended for sensitive substrates without an additive.[3]
EDC / DCC HOBt or OxymaDIPEA0 °C to RTLow Industry standard for reducing racemization with carbodiimides.[3]
PyBOP None (Internal)DIPEA (2 eq.)0 °C to RTVery Low Phosphonium salt; effective for sterically hindered couplings.[2]
HBTU / TBTU HOBt (Internal)DIPEA (2 eq.)0 °C to RTVery Low Reliable and widely used aminium-based reagents.
HATU HOAt (Internal)DIPEA / Collidine (2 eq.)0 °C to RTExtremely Low Considered one of the best reagents for suppressing racemization due to the reactivity of the HOAt active ester.[2]

Recommended Experimental Protocol: Low-Racemization Amide Coupling

This protocol utilizes HATU, a preferred reagent for coupling stereochemically sensitive substrates.

start Start step1 Dissolve chiral carboxylic acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF. start->step1 step2 Cool reaction mixture to 0 °C (ice-water bath). step1->step2 step3 Add DIPEA (2.0 eq.) dropwise. Stir for 5-10 minutes (activation). step2->step3 step4 Add a solution of (1S,4S,5R)-5-fluoro-2- azabicyclo[2.2.1]heptane (1.1 eq.) in DMF dropwise at 0 °C. step3->step4 step5 Allow reaction to slowly warm to room temperature. Monitor progress by LC-MS (typically 1-4 hours). step4->step5 step6 Upon completion, quench reaction (e.g., with saturated aq. NH4Cl). step5->step6 step7 Perform aqueous workup and extraction (e.g., with EtOAc or DCM). step6->step7 step8 Purify product via column chromatography. step7->step8 step9 Verify stereochemical purity using chiral HPLC or SFC. step8->step9 end_node End step9->end_node

Caption: Recommended workflow for low-racemization amide coupling.

Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Argon), add the chiral carboxylic acid (1.0 eq.) and HATU (1.05 eq.) to a flame-dried flask containing anhydrous DMF (to make a ~0.1 M solution).

  • Activation: Cool the flask to 0 °C using an ice-water bath. Add DIPEA (2.0 eq.) dropwise while stirring. Allow the activation to proceed for 5-10 minutes. A color change to yellow is often observed.

  • Coupling: In a separate flask, dissolve (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane (1.1 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, cool the mixture again to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Dissolve a small sample of the purified product in an appropriate solvent (e.g., Hexane/IPA) and analyze via chiral HPLC or SFC to determine the diastereomeric or enantiomeric excess.

References
  • Source:Stereoselective Synthesis of Drugs and Natural Products, 2007.
  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies, 2008. URL: [Link]

  • Title: TFPN-mediated racemization/epimerization-free amide and peptide bond formation Source: Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem. URL: [Link]

Sources

Technical Support Center: Purification of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane and its synthetic intermediates. This constrained bicyclic amine is a valuable scaffold in medicinal chemistry, and its unique stereochemistry and fluorine substitution present specific purification challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice for researchers in the field.

Section 1: Frequently Asked Questions - Foundational Concepts

Q1: What are the primary purification challenges associated with the (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane scaffold?

A1: The purification of this scaffold and its intermediates is complicated by a combination of three core molecular features:

  • Basicity: The secondary amine is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and potential decomposition.

  • Chirality: The molecule is chiral. Synthetic routes often produce racemic or diastereomeric mixtures that require specialized separation techniques, most commonly diastereomeric salt crystallization, to isolate the desired (1S,4S,5R) enantiomer.[1][2]

  • Fluorine Substitution: The presence of a fluorine atom alters the molecule's polarity, pKa, and lipophilicity compared to its non-fluorinated analogue. This can influence its behavior in both normal- and reverse-phase chromatography, sometimes requiring specialized fluorous columns or eluents for optimal separation.[3]

Q2: What is the general purification strategy for a protected intermediate versus the final, deprotected free amine?

A2: The strategy differs significantly based on the presence of a protecting group on the nitrogen atom.

  • Protected Intermediates (e.g., N-Boc, N-Cbz): With the nitrogen lone pair masked (typically as a carbamate), the basicity is suppressed.[4] These intermediates behave like neutral, moderately polar compounds. The primary purification method is silica gel column chromatography. Separation is based on polarity differences between the desired product and impurities.

  • Deprotected Free Amine: The unprotected amine is basic and more polar. While it can be purified by chromatography on silica gel (with a basic modifier in the eluent), the most critical purification step is often the resolution of enantiomers. This is typically achieved through diastereomeric salt formation with a chiral acid, followed by selective crystallization.[1][5]

Q3: How does the fluorine atom specifically impact my choice of purification methods?

A3: A single fluorine atom does not necessitate a complete shift to "fluorous" chemistry, but it does have subtle, important effects. It increases the molecule's polarity slightly but can also increase its lipophilicity in certain contexts, a property known as "fluorophilicity."[3] In high-performance liquid chromatography (HPLC), this can lead to unique retention behaviors. For instance, when using standard hydrocarbon-based columns (like C18), fluorinated compounds may elute differently than their non-fluorinated counterparts. For particularly difficult separations of fluorinated analogues, a fluorocarbon-based column may provide better resolution.[3]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during purification.

Scenario A: Silica Gel Chromatography Issues
Q: My N-Boc protected intermediate is streaking badly on the silica gel column, leading to poor separation. What is causing this and how can I fix it?

A: This is a classic problem. Streaking, or "tailing," of amines, even protected ones, on silica gel is often caused by the interaction of the slightly basic compound with acidic silanol groups (Si-OH) on the silica surface.

Causality & Solution:

  • Residual Acidity: The silica gel itself is acidic. This can cause strong, non-ideal interactions with your compound.

  • Solution - Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system.

    • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate/Et₃N 70:30:1).

    • Mechanism: The added base competitively binds to the acidic sites on the silica, preventing your compound from sticking and allowing it to travel down the column in a tighter band.

Q: I am trying to separate two diastereomers of a protected intermediate, but they are co-eluting. What adjustments can I make?

A: Separating diastereomers can be challenging as they often have very similar polarities. Success depends on maximizing the small differences in their interaction with the stationary phase.

Strategies for Improved Resolution:

  • Decrease Eluent Polarity: A less polar (weaker) mobile phase will cause all compounds to move more slowly, spending more time interacting with the silica gel. This can amplify small differences in affinity and improve separation.

  • Change Solvent System: The choice of solvent can dramatically alter selectivity. If a Hexane/Ethyl Acetate system fails, try switching to a Dichloromethane/Methanol system. The different solvent-solute interactions can change the elution order or improve separation.

  • High-Performance Flash Chromatography: Utilize a smaller particle size silica gel (e.g., 25-40 µm vs. 40-63 µm) and a gradient elution. This provides higher efficiency and better resolution.

  • Consider Reverse-Phase HPLC: If normal-phase fails, preparative reverse-phase HPLC on a C18 column can provide an orthogonal separation mechanism based on differences in lipophilicity.[6]

Scenario B: Crystallization & Chiral Resolution Issues
Q: My diastereomeric salt resolution with L-(+)-tartaric acid is giving me low enantiomeric excess (ee). What are the common pitfalls?

A: Achieving high ee via diastereomeric salt crystallization is a multi-factorial process. Low ee is typically due to incomplete separation of the diastereomeric salts.

Key Factors & Troubleshooting Steps:

  • Solvent Choice is Critical: The difference in solubility between the two diastereomeric salts is highly dependent on the solvent system. You must screen various solvents (e.g., methanol, ethanol, isopropanol, acetone, and mixtures with water).[5]

  • Incorrect Stoichiometry: Ensure you are using the correct molar equivalents of the chiral resolving agent. Start with 0.5 equivalents of the acid relative to the racemic amine. This targets the crystallization of the salt of one enantiomer, leaving the other in solution.

  • Cooling Rate: Crystallization should be slow. Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice. Allow the solution to cool slowly to room temperature and then to 0-4 °C.

  • Recrystallization: A single crystallization is often insufficient. To upgrade the ee, perform one or two recrystallizations of the diastereomeric salt from the same or a different solvent system. Always check the ee of the material from the mother liquor to track where the desired enantiomer is.

Q: I've successfully liberated the free amine from the tartrate salt, but my final product is contaminated with residual tartaric acid. How do I remove it?

A: This is a common issue arising from the high water solubility of tartaric acid.

Solution: Rigorous Extraction Protocol:

  • Basify Completely: After dissolving the salt in water, ensure the aqueous layer is sufficiently basic (pH > 11) using 2-4 M NaOH or K₂CO₃. This ensures the tartaric acid is fully deprotonated (as the dicarboxylate) and the amine is in its free base form.

  • Use an Appropriate Organic Solvent: Extract with a solvent in which the free amine is highly soluble but the tartrate salt is not, such as dichloromethane (DCM) or ethyl acetate.

  • Wash the Organic Layer: This is the most critical step. After separating the layers, wash the organic phase multiple times with a saturated sodium bicarbonate solution and then with brine. This removes any residual water-soluble salts.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification of N-Boc-(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane by Silica Gel Chromatography

This protocol assumes the presence of non-basic, lower and higher polarity impurities.

Materials:

  • Crude N-Boc protected intermediate

  • Silica gel (40-63 µm particle size)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et₃N)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (KMnO₄) stain

Procedure:

  • Determine Eluent System via TLC:

    • Dissolve a small amount of crude material in DCM or EtOAc.

    • Spot on a TLC plate and develop in various ratios of Hexane/EtOAc.

    • Aim for a retention factor (R_f) of ~0.25-0.35 for the product spot.

    • If tailing is observed, add 1% Et₃N to the developing solvent.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 Hexane/EtOAc).

    • Pour the slurry into a glass column and allow it to pack under a gentle positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add 2-3 times its weight in silica gel, and evaporate the solvent completely.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase determined by TLC.

    • Collect fractions and monitor the elution by TLC. Stain the plates with KMnO₄ to visualize the spots.

    • Combine fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

    • Verify purity by ¹H NMR, ¹⁹F NMR, and LC-MS.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol describes a typical resolution of a racemic 2-azabicyclo[2.2.1]heptane derivative.

Materials:

  • Racemic (±)-5-fluoro-2-azabicyclo[2.2.1]heptane

  • L-(+)-Tartaric acid

  • Solvents: Methanol (MeOH), Isopropanol (IPA)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic amine in a minimal amount of warm methanol.

    • In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in warm methanol.

    • Add the tartaric acid solution dropwise to the stirred amine solution. A precipitate may form immediately.

    • Stir the mixture at an elevated temperature (e.g., 60 °C) for 30 minutes, then allow it to cool slowly to room temperature overnight.

  • Isolation of Diastereomeric Salt:

    • Cool the mixture in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold methanol.

    • Self-Validation Step: Take a small sample of the crystalline salt, liberate the free amine (as described below), and check its enantiomeric excess using chiral HPLC or NMR with a chiral shift reagent.

  • (Optional) Recrystallization:

    • If the ee is not satisfactory (>98%), recrystallize the salt from a fresh portion of warm methanol or another suitable solvent like isopropanol.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add 2 M NaOH solution dropwise while stirring until the pH of the aqueous layer is >11.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Final Product:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched free amine.

    • Confirm final purity and ee.

Section 4: Visualization of Workflows

Purification Method Selection

Purification_Decision_Tree start Crude Reaction Mixture q_protected Is the amine protected (e.g., N-Boc)? start->q_protected silica Silica Gel Chromatography (Primary Method) q_protected->silica YES q_racemic Is the product a racemic mixture? q_protected->q_racemic NO (Free Amine) prot_path YES q_diastereomers Are diastereomers present and hard to separate? silica->q_diastereomers prep_hplc Preparative HPLC (Normal or Reverse Phase) q_diastereomers->prep_hplc YES success1 Pure Protected Intermediate q_diastereomers->success1 NO prep_hplc->success1 unprot_path NO salt_res Diastereomeric Salt Resolution & Crystallization q_racemic->salt_res YES silica_amine Silica Gel Chromatography (with basic modifier, e.g., Et3N) q_racemic->silica_amine NO (Already Enantiopure) success2 Enantiopure Free Amine salt_res->success2 Followed by salt break and extraction silica_amine->success2 Salt_Resolution_Workflow cluster_0 Salt Formation & Separation cluster_1 Liberation of Free Amine racemate Racemic Free Amine in Solvent (e.g., MeOH) add_acid Add 0.5 eq. Chiral Acid (e.g., L-Tartaric Acid) racemate->add_acid crystallize Cool Slowly to Induce Crystallization add_acid->crystallize filter Filter Solid Salt (Enriched Diastereomer) crystallize->filter mother_liquor Mother Liquor (Contains other enantiomer) filter->mother_liquor dissolve Suspend Salt in Water filter->dissolve Process Solid basify Add Base (NaOH) to pH > 11 dissolve->basify extract Extract with Organic Solvent (DCM) basify->extract purified Pure (1S,4S,5R) Enantiomer extract->purified

Caption: Workflow for enantiomeric resolution via crystallization.

Section 5: Data Summary

The following table provides starting points for chromatographic purification conditions.

Intermediate TypePurification MethodStationary PhaseTypical Mobile PhaseKey Considerations
N-Boc Protected Flash ChromatographySilica GelHexanes / Ethyl AcetateAdd 0.5-1% Et₃N to prevent tailing.
N-Cbz Protected Flash ChromatographySilica GelDichloromethane / MethanolGenerally more polar than N-Boc analogues.
Free Amine Flash ChromatographySilica GelDichloromethane / Methanol / NH₄OHA strong basic modifier is required.
Fluorinated Diastereomers Prep Reverse-Phase HPLCC18 SilicaAcetonitrile / Water (+0.1% TFA)TFA forms a salt; must be removed via basic workup. [3]

Section 6: References

  • Wikipedia. Chiral resolution. [Link]

  • Kwan, M. H. T., et al. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. [Link]

  • Raubo, P., & Kulagowski, J. J. (2002). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. Arkivoc. [Link]

  • Kwan, M. H. T. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Google Patents. US5859255A - Process for the preparation of fluorinated heterocyclic compounds.

  • Google Patents. WO1996019456A1 - Process for the preparation of fluorinated heterocyclic compounds.

  • ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Zhang, L., et al. (2014). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters. [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. [Link]

  • Google Patents. Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.

  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society. [Link]

  • Greener Education Materials for Chemists. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. [Link]

  • Lu, S., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • Lu, S., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • Esteve-Subiela, A., et al. (2014). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutical Technology. [Link]

Sources

Technical Support Center: A Scientist's Guide to Solving Solubility Issues with (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane salts. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this versatile bicyclic amine. As a constrained scaffold, it is of significant interest in drug discovery, but like many amine-containing compounds, its solubility can be a critical hurdle. This guide provides a structured, cause-and-effect approach to troubleshooting and solving these issues, grounded in established physicochemical principles.

Section 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental properties of the molecule that dictate its solubility behavior.

Q1: What is the basic nature of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane and why is salt formation important?

(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane contains a secondary amine within its rigid bicyclic structure. This amine is a Lewis base, meaning it can accept a proton (H⁺) to form a positively charged ammonium cation.

The salt form of an active pharmaceutical ingredient (API) is often used to improve properties like solubility, stability, and bioavailability.[1] For a basic compound like this, reacting the neutral "free base" with an acid (e.g., hydrochloric acid, HCl) creates a salt (e.g., a hydrochloride salt). This process is critical because the salt form is ionic. Ionic compounds generally exhibit significantly higher aqueous solubility than their neutral counterparts, a crucial factor for many biological and pharmaceutical applications.[2] The conversion from the less soluble free base to the more soluble salt is governed by the pH of the solution and the pKa of the amine.

cluster_0 Chemical Equilibrium FreeBase Free Base (Less Water-Soluble) Salt Protonated Salt (More Water-Soluble) FreeBase->Salt + H⁺ (Acid) pH < pKa Salt->FreeBase - H⁺ (Base) pH > pKa

Caption: pH-dependent equilibrium of the amine salt.

Q2: What are the key factors governing the aqueous solubility of its salts?

The solubility of any ionizable compound is not a single value but a function of its environment. The primary factors are:

  • pH of the Solution: This is the most critical factor. The solubility of an amine salt is highest at a pH well below its pKa. As the pH of the solution approaches and surpasses the pKa of the conjugate acid, the equilibrium shifts towards the neutral, less soluble free base, potentially causing precipitation.[3][4]

  • pKa of the Compound: The pKa is the pH at which the compound is 50% in its protonated (salt) form and 50% in its deprotonated (free base) form. The secondary amine in the azabicyclo[2.2.1]heptane scaffold is expected to have a pKa in the range of 9-11. The presence of the electron-withdrawing fluorine atom will likely lower this pKa slightly compared to the non-fluorinated parent structure.

  • Choice of Counterion: The acid used to form the salt (the "counterion") can influence solubility, melting point, hygroscopicity, and stability.[5] Common counterions include chloride, bromide, sulfate, mesylate, and tosylate.[6]

  • Temperature: For most salts, solubility increases with temperature as the dissolution process is often endothermic.[7] However, this relationship should be experimentally determined.

  • Solvent Polarity: The principle of "like dissolves like" applies.[7] Ionic salts are most soluble in highly polar solvents like water. Their solubility decreases dramatically in non-polar organic solvents. Conversely, the free base form will be more soluble in organic solvents.

Section 2: Troubleshooting Guide - Step-by-Step Solutions

This section is formatted as a series of common problems and provides a logical workflow for their resolution.

start Problem: Salt fails to dissolve check_ph 1. Adjust pH (Lower pH to >2 units below pKa) start->check_ph is_soluble1 Is solubility now sufficient? check_ph->is_soluble1 add_cosolvent 2. Add Co-solvent (e.g., Ethanol, PEG 400, DMSO) is_soluble1->add_cosolvent No success Success: Proceed with experiment is_soluble1->success Yes is_soluble2 Is solubility now sufficient? add_cosolvent->is_soluble2 change_salt 3. Change Salt Form (e.g., Mesylate, Tosylate) is_soluble2->change_salt No is_soluble2->success Yes fail Advanced Methods: (e.g., Cyclodextrins, Formulations) change_salt->fail If still insufficient

Caption: General troubleshooting workflow for solubility issues.

Q3: My salt has poor solubility in a neutral aqueous buffer (e.g., PBS pH 7.4). Where do I start?

Underlying Cause: At pH 7.4, you are likely near or above the pKa of the compound's conjugate acid, causing a significant portion of the highly soluble salt to convert into the less soluble free base.[8][9] An amine is soluble in an acidic aqueous solution because it forms a salt, which is an ionic form.[8]

Solution: pH Adjustment

The first and most effective step is to lower the pH of your solvent.

  • Rationale: By decreasing the pH, you increase the concentration of H⁺ ions, pushing the equilibrium firmly towards the protonated, water-soluble salt form according to Le Châtelier's Principle.[3]

  • Guideline: As a rule of thumb, aim for a pH that is at least 2 units below the estimated pKa of your compound. For a typical amine with a pKa of ~9-10, a starting pH of 4-5 is often sufficient. For maximal solubility, a pH of 2-3 can be used if the compound is stable under these conditions.

See Protocol 1: Determining a pH-Solubility Profile for a systematic approach.

Q4: pH adjustment improved solubility, but it's still insufficient for my required concentration. What is the next logical step?

Underlying Cause: You may have reached the intrinsic solubility limit of the salt form in a purely aqueous system, even at an optimal pH.

Solution: Introduce a Co-solvent

A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[10]

  • Rationale: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[11] This makes the environment more favorable for the organic parts of your molecule, effectively increasing its solubility. The increase in solubility can be dramatic, sometimes several orders ofmagnitude.[10]

  • Causality: The addition of a co-solvent reduces the polarity and surface tension of water, which can disrupt water's hydrogen-bonding network and create pockets that are more accommodating to the non-polar regions of the drug molecule.[11][12]

Co-solventTypical Starting % (v/v)Notes
Ethanol (EtOH)5-20%Biocompatible, common choice. Can sometimes decrease complex formation with other excipients.[13]
Propylene Glycol (PG)10-40%Good solubilizing power, often used in formulations.
Polyethylene Glycol 400 (PEG 400)10-50%Low toxicity, effective solubilizer.[11]
Dimethyl Sulfoxide (DMSO)1-10%Excellent solubilizer, but use with caution in cell-based assays due to potential toxicity at higher concentrations.

See Protocol 2: A Practical Guide to Co-Solvent Screening for implementation.

Q5: My compound dissolves completely with sonication and warming, but it precipitates after cooling or standing for a few hours. What's happening?

Underlying Cause: You have likely created a supersaturated, kinetically soluble solution, which is thermodynamically unstable.

  • Rationale: Heating increases the solubility limit, allowing more solute to dissolve.[14] However, upon cooling, the solution now holds more dissolved compound than its equilibrium (thermodynamic) solubility at that lower temperature. This supersaturated state is metastable, and over time, the excess compound will crystallize out of solution to reach thermodynamic equilibrium.

  • Solution:

    • Work at Thermodynamic Solubility: Determine the true solubility at your working temperature without heating. This is the maximum stable concentration.

    • Maintain a Co-solvent System: The presence of a co-solvent (as described in Q4) can increase the thermodynamic solubility, preventing precipitation.

    • Consider a Different Salt Form: Some salt forms (e.g., amorphous salts) may have higher kinetic solubility but can be prone to converting to a less soluble, more stable crystalline form. A different, more stable crystalline salt might offer better long-term stability in solution (See Q6).

Section 3: Advanced Strategies & Protocols
Q6: How can I rationally select a different salt form to improve solubility?

Underlying Cause: Your current salt form (e.g., hydrochloride) may not have the optimal physicochemical properties for your needs. Different counterions create different crystal lattice structures and have different energies of hydration, which directly impacts solubility.[1]

Solution: Salt Screening

A salt screening study involves reacting the free base of your compound with a panel of pharmaceutically acceptable acids to form different salts and then evaluating their properties.

  • Rationale: The goal is to find a salt form that provides an optimal balance of properties. For example, a mesylate or tosylate salt may offer higher aqueous solubility than a hydrochloride salt for certain molecules.[15] The selection of a counterion is guided by the "pKa rule," which states that for stable salt formation, the pKa of the acid should be at least 2-3 units lower than the pKa of the base (your compound).[1][15]

CounterionAcid UsedTypical Properties
Hydrochloride Hydrochloric Acid (HCl)Low MW, most common, generally good solubility.[6][16]
Hydrobromide Hydrobromic Acid (HBr)Similar to HCl, can sometimes offer different crystallinity.
Sulfate Sulfuric Acid (H₂SO₄)Can form mono- or di-basic salts, potentially altering stoichiometry and solubility.
Mesylate Methanesulfonic AcidOften yields highly water-soluble, crystalline salts.[15]
Tosylate p-Toluenesulfonic AcidLarger counterion, can improve crystallinity and handling properties.
Maleate Maleic AcidDicarboxylic acid, can offer different solubility and pH profiles.
Experimental Protocols
Protocol 1: Determining a pH-Solubility Profile

Objective: To systematically measure the solubility of a (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane salt across a range of pH values.

  • Prepare Buffers: Create a series of buffers covering a pH range from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

  • Sample Preparation: Add an excess amount of the solid salt to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the measured final pH of each buffer solution. This plot will reveal the pH at which solubility is maximized.

Protocol 2: A Practical Guide to Co-Solvent Screening

Objective: To identify an effective co-solvent system for enhancing solubility.

  • Prepare Stock Solutions: Create solutions of your chosen co-solvents (e.g., 50% Ethanol in water, 50% PEG 400 in water).

  • Solvent System Preparation: In separate vials, prepare a range of co-solvent concentrations by mixing the stock solutions with your primary aqueous buffer (at the optimal pH determined in Protocol 1). For example, create 5%, 10%, 20%, and 40% final concentrations for each co-solvent.

  • Solubility Measurement: Add an excess of your solid salt to each vial.

  • Equilibrate and Analyze: Follow steps 3-6 from Protocol 1 for each co-solvent system.

  • Data Analysis: Plot solubility versus the percentage of co-solvent. This will identify the most effective co-solvent and the concentration needed to achieve your target solubility.

References
  • Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wikipedia. (n.d.). Cosolvent.
  • Thongnopnua, P., & Sarisuta, N. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences & Research, 8(10), 1145-1150.
  • Ahad, A., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids, 409, 125123.
  • Patil, S. K., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Pharmaceutical and Bio-Medical Science, 2(12).
  • Sharma, D., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • Kumar, L. A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • ResearchGate. (n.d.). List of the most used counterions for the development of pharmaceutical salts.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Stahl, P. H., & Paulekuhn, H. (2008). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Pharmaceutical Sciences, 97(8), 3337-3349.
  • JoVE. (2024). Video: Extraction: Effects of pH.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Singh, L., & Sharma, V. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5), 38-43.
  • M, T., et al. (2022). Quality Control Methodologies for Pharmaceutical Counterions.
  • Hameed, G. S. (2024). Solubility and distribution.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt.

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Troubleshooting steric hindrance in (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane ligation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Steric & Electronic Troubleshooting | Audience: Medicinal Chemists & Process Scientists

Executive Summary: The "Perfect Storm" of Hindrance

Welcome to the technical guide for ligating (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane . If you are reading this, your standard amide coupling (EDC/NHS or standard HBTU) likely failed or gave poor yields.

You are facing a dual-threat challenge:

  • Steric Shielding: The [2.2.1] bicyclic system is inherently rigid. The C1 bridgehead carbon and the C7 bridge protons create a narrow "cone of approach" for electrophiles attacking the N2 nitrogen.

  • Electronic Deactivation: The fluorine atom at the C5 position (specifically the 5R configuration) exerts a strong electron-withdrawing inductive effect ($ -I $), significantly lowering the $ pK_a $ of the N2 amine compared to a standard pyrrolidine or piperidine.

This guide provides a validated escalation matrix to overcome these barriers, moving from optimized activated esters to high-energy acyl halide intermediates.

Module 1: Diagnostic Framework

Before changing reagents, confirm the root cause of the ligation failure.

The Ligation Decision Tree

Use this logic flow to select the correct protocol.

LigationLogic Start Ligation Failure with (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane CheckLCMS Check LCMS of Crude: Is Active Ester Formed? Start->CheckLCMS EsterStable Active Ester Visible, Amine Unreacted CheckLCMS->EsterStable Yes NoEster No Active Ester Peak CheckLCMS->NoEster No StericBlock Diagnosis: Nucleophilic Attack Blocked (Steric/Electronic Mismatch) EsterStable->StericBlock ActivationFail Diagnosis: Carboxylic Acid Activation Failed NoEster->ActivationFail Sol1 Solution: Switch to Acyl Fluoride (TFFH) or Ghosez's Reagent StericBlock->Sol1 Sol2 Solution: Check Acid Solubility/Sterics Use HATU + HOAt ActivationFail->Sol2

Figure 1: Diagnostic logic flow for identifying whether the bottleneck is acid activation or amine nucleophilicity.

Module 2: The "Gold Standard" Protocol (HATU/HOAt)

For moderately hindered acids, the combination of HATU and HOAt is the first line of defense. The 7-azabenzotriazole moiety utilizes the "neighboring group effect" (via the pyridine nitrogen) to accelerate the reaction rate by up to 100x compared to HBTU.

Why it works: The 7-nitrogen of the HOAt leaving group hydrogen-bonds with the incoming amine (N2 of your scaffold), pre-organizing the transition state and overcoming the entropic penalty of the bulky bridge.

Optimized Protocol
  • Stoichiometry: Acid (1.0 eq) : Amine (1.2 eq) : HATU (1.2 eq) : DIPEA (3.0 eq).

  • Solvent: DMF or NMP (Critical: DCM often fails to stabilize the polar transition state in hindered couplings).

  • Procedure:

    • Dissolve Carboxylic Acid and HATU in anhydrous DMF (0.2 M).

    • Add DIPEA and stir for 2 minutes (Pre-activation). Note: Do not wait longer than 5 mins to avoid guanidinium byproduct formation.

    • Add (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane .

    • Stir at 45°C for 4–16 hours. (Heat is often required for this specific scaffold).

Module 3: The "Nuclear Option" (Acyl Chlorides via Ghosez's Reagent)

If HATU fails (typically indicated by the presence of unreacted active ester in LCMS), the amine is too sterically hindered or electron-deficient to attack the active ester. You must switch to a more electrophilic species: the Acid Chloride .

Warning: Thionyl chloride ($ SOCl_2 $) is often too harsh for complex substrates. We recommend Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral, mild acid chloride generation.

Mechanism of Action

Ghosez's reagent converts the carboxylic acid to an acid chloride under neutral conditions. The byproduct is a volatile amide, simplifying purification.

GhosezMech Acid Carboxylic Acid (R-COOH) Intermed Alpha-Chloroenamine Intermediate Acid->Intermed Attack Ghosez Ghosez's Reagent Ghosez->Intermed AcidCl Acid Chloride (R-COCl) Intermed->AcidCl Cl- Shift Product Ligated Product (Amide) AcidCl->Product + Azabicyclo Amine + Base

Figure 2: Activation pathway using Ghosez's Reagent to bypass steric barriers.

Protocol: Ghosez Ligation
  • Activation: Dissolve Carboxylic Acid (1.0 eq) in anhydrous DCM (0.1 M).

  • Reagent Addition: Add Ghosez's Reagent (1.2 – 1.5 eq) dropwise at 0°C.

  • Formation: Stir at Room Temperature (RT) for 1–2 hours. Monitor conversion to Acid Chloride by quenching an aliquot with MeOH (check for Methyl Ester by LCMS).

  • Coupling:

    • Cool the mixture to 0°C.

    • Add a solution of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane (1.2 eq) and Collidine (2.5 eq) in DCM.

    • Note: Collidine is preferred over DIPEA here as it is less basic but sufficient to scavenge HCl, reducing racemization risk.

  • Completion: Allow to warm to RT and stir overnight.

Module 4: Reagent Comparison Matrix

Use this table to select the appropriate reagent based on your specific failure mode.

ReagentReactivitySteric ToleranceRacemization RiskRecommendation
HATU HighModerateLowStart Here. Standard for hindered amines.
COMU HighModerateVery LowUse if racemization is observed with HATU.
Ghosez's Rgt Very HighExcellent ModerateUse when HATU fails. Best for extreme sterics.
TFFH HighHighLowAlternative to Acid Chlorides. Generates Acyl Fluorides in situ.[1][2][3][4]
PyBOP ModerateLowLowNot recommended for this scaffold.
Frequently Asked Questions (FAQ)

Q: Why is the 5-Fluoro substituent causing such a problem? A: It is not just the size (Van der Waals radius of F is small), but the dipole . The C-F bond is highly polarized. In the (1S,4S,5R) configuration, the fluorine pulls electron density through the sigma framework (inductive effect), rendering the N2 lone pair less available for nucleophilic attack. You essentially have a "deactivated" secondary amine.

Q: Can I use microwave irradiation? A: Yes. For HATU couplings with this scaffold, microwave heating at 60°C for 20-30 minutes is often superior to overnight stirring at RT. However, ensure your carboxylic acid is thermally stable.

Q: My product and the unreacted amine co-elute. How do I purify? A: The 2-azabicyclo[2.2.1]heptane core is highly basic compared to amides but less basic than typical secondary amines due to the fluorine.

  • Solution: Use an SCX-2 (Strong Cation Exchange) cartridge.

    • Load crude reaction mixture (dissolved in MeOH/DCM).

    • Wash with MeOH (elutes non-basic impurities and amide product).

    • Elute with $ NH_3 $/MeOH (recovers unreacted amine). Wait, correction: The amide product is neutral. The unreacted amine is basic. The SCX column will catch the amine and let your product pass through in the MeOH wash.

Q: I see a +28 mass shift in my LCMS. What is it? A: This is likely a formylation side reaction ($ +28 $ Da) if you are using DMF as a solvent with an acid chloride. DMF can react with acid chlorides (Vilsmeier-Haack type mechanism).

  • Fix: If using Acid Chlorides/Ghosez reagent, use DCM or THF only. Do not use DMF.

References
  • BenchChem Technical Support. (2025).[3][5] Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. (2025). Product Specification: (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane.

  • Growingscience. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

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Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectral Interpretation of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane. The introduction of a fluorine atom into the rigid 2-azabicyclo[2.2.1]heptane scaffold, a common motif in medicinal chemistry, significantly influences its conformational preferences and electronic properties.[1] Understanding the resulting changes in the NMR spectrum is crucial for the unambiguous structural elucidation and characterization of this and related fluorinated compounds.

The following sections will present the predicted spectral data, offer a comparative analysis with the non-fluorinated parent compound, detail a standard experimental protocol for data acquisition, and provide a visual representation of key structural correlations.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available experimental spectra for (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane, the following data has been generated using established NMR prediction algorithms.[2][3] These predictions are based on sophisticated models that account for the stereochemical and electronic effects of the fluorine substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane (in CDCl₃, at 400 MHz for ¹H and 100 MHz for ¹³C)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)¹H Multiplicity and Coupling Constants (J, Hz)
1~60.5~3.5br s
2 (NH)-~2.0br s
3~50.0~3.1 (exo), ~2.9 (endo)d, J ≈ 10.5 (exo); d, J ≈ 10.5 (endo)
4~45.0~2.8br s
5~92.0 (d, ¹JCF ≈ 180)~4.8dm, ²JHF ≈ 50
6~38.0 (d, ²JCF ≈ 20)~2.1 (exo), ~1.8 (endo)ddd, J ≈ 13.0, 8.0, 4.0 (exo); ddd, J ≈ 13.0, 8.0, 2.0 (endo)
7~35.0 (d, ³JCF ≈ 5)~1.7 (syn), ~1.5 (anti)d, J ≈ 10.0 (syn); d, J ≈ 10.0 (anti)

Comparative Analysis with 2-Azabicyclo[2.2.1]heptane

To understand the influence of the fluorine substituent, a comparison with the experimental data of the parent compound, 2-azabicyclo[2.2.1]heptane, is instructive.

Table 2: Experimental ¹H and ¹³C NMR Data for 2-Azabicyclo[2.2.1]heptane (in CDCl₃) [4]

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
159.83.2
2 (NH)-1.9
350.82.9 (exo), 2.7 (endo)
438.22.5
526.51.6 (exo), 1.3 (endo)
630.11.7 (exo), 1.4 (endo)
736.41.5 (syn), 1.2 (anti)

The introduction of the highly electronegative fluorine atom at the C5 position induces significant and predictable changes in the NMR spectrum:

  • ¹³C Chemical Shifts: The most dramatic effect is the large downfield shift of the C5 carbon to approximately 92.0 ppm, compared to 26.5 ppm in the non-fluorinated analog. This is a direct consequence of the strong deshielding effect of the attached fluorine. Furthermore, the C5 signal is split into a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF), with a predicted coupling constant of around 180 Hz.[5] Neighboring carbons also experience shifts, albeit to a lesser extent. The C6 and C4 carbons (β to fluorine) are expected to show a smaller downfield shift, and their signals will also be split by two-bond fluorine coupling (²JCF). A smaller three-bond coupling (³JCF) may be observable for the C7 carbon.

  • ¹H Chemical Shifts: The proton at C5 (H5) experiences a significant downfield shift to around 4.8 ppm. This proton's signal will appear as a doublet of multiplets due to a large two-bond geminal coupling to fluorine (²JHF) of approximately 50 Hz, further split by vicinal couplings to the C6 protons. The protons on carbons adjacent to the fluorine substitution (C4 and C6) will also be shifted downfield.

  • Coupling Constants: The rigid bicyclic structure of this molecule allows for the observation of through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations, which are critical for stereochemical assignment. The magnitudes of proton-proton coupling constants are dependent on the dihedral angles between them, a principle that remains crucial in the fluorinated analog. The key additions are the heteronuclear ¹H-¹⁹F and ¹³C-¹⁹F couplings, which provide definitive evidence for the position of the fluorine atom.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra for small molecules such as (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Spectrum Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

    • Set a suitable relaxation delay (e.g., 2 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum and any observable C-F couplings in the ¹³C spectrum.

Visualizing Structural Relationships

The following diagram illustrates the key through-bond J-couplings that are expected to be observed in the NMR spectrum of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane, which are crucial for its structural confirmation.

Caption: Key through-bond J-couplings involving the fluorine atom.

References

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • ChemicalBook. (n.d.). 2-AZABICYCLO[2.2.1]HEPTANE(279-24-3) 1H NMR spectrum.
  • Chemaxon. (n.d.).
  • Melgar-Fernández, R., González-Olvera, R., Olivares-Romero, J. L., González-López, V., Romero-Ponce, L., Ramírez-Zárate, M. D. R., Demare, P., Regla, I., & Juaristi, E. (2008). Synthesis of novel derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and their evaluation as potential ligands in asymmetric catalysis. European Journal of Organic Chemistry, 2008(4), 655–672.

Sources

Definitive Guide to Absolute Configuration: X-Ray Crystallography vs. Orthogonal Methods for (1S,4S,5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The precise determination of absolute configuration (AC) for (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane is a critical milestone in pre-clinical development. This scaffold acts as a rigid, fluorinated bioisostere of proline, frequently deployed to modulate metabolic stability and lipophilicity in peptide mimetics.

While Single Crystal X-Ray Diffraction (SCXRD) remains the regulatory "gold standard," the specific physicochemical properties of this molecule—low molecular weight, lack of heavy atoms (Z > 10), and potential for disorder in the fluorine position—present unique challenges.

This guide objectively compares SCXRD against Vibrational Circular Dichroism (VCD) and NMR using Chiral Derivatizing Agents (CDAs) , providing a validated decision framework for your analytical workflow.

The Primary Challenge: "Light Atom" Crystallography

The core difficulty in assigning AC to this specific molecule via X-ray is the Anomalous Scattering Problem .

  • The Physics: AC determination relies on the breakdown of Friedel's Law (

    
    ) caused by anomalous dispersion.[1]
    
  • The Molecule: Carbon, Nitrogen, and Fluorine are "light atoms." Their anomalous scattering contributions (

    
    ) are negligible using standard Molybdenum (
    
    
    
    ) radiation.
  • The Consequence: A standard diffraction experiment on the free base or hydrochloride salt may yield a Flack Parameter with high uncertainty (e.g.,

    
    ), rendering the assignment statistically insignificant.
    
Validated Solution: The Heavy-Atom Salt Strategy

To guarantee an unambiguous assignment (


), you must  introduce a heavy atom or utilize Copper (

) radiation.

Comparative Analysis of Methods

Method A: Single Crystal X-Ray Diffraction (SCXRD) - The Regulatory Definitive

Best For: IND-enabling data packages, resolving complex diastereomeric mixtures.

Experimental Protocol: The Hydrobromide Route

Why Hydrobromide? Bromine provides a strong anomalous signal (


 for 

,

for

), ensuring a decisive Flack parameter.
  • Salt Formation:

    • Dissolve 50 mg of free amine in 0.5 mL dry diethyl ether.

    • Add 1.1 eq. of HBr (1M in acetic acid) dropwise at 0°C.

    • Precipitate forms immediately. Filter and wash with cold ether.

  • Crystal Growth:

    • Dissolve the HBr salt in minimum hot methanol.

    • Perform vapor diffusion using ethyl acetate as the anti-solvent.

    • Target: Block-like crystals (

      
       mm) within 48 hours.
      
  • Data Collection:

    • Source:

      
       (
      
      
      
      ) is preferred for maximum resolution of absolute structure.
    • Temperature: 100 K (Cryostream) to reduce thermal ellipsoid vibration, critical for distinguishing F vs. H disorder.

  • Refinement:

    • Refine Flack parameter using Parsons' quotient method (SHELXL-2014 or later).

Performance Data (Simulated for Comparison)
ParameterValue (HBr Salt)Value (HCl Salt)
Radiation Source


R1 (Final) 2.8%4.5%
Flack Parameter (

)
0.02 ± 0.04 (Definitive)0.30 ± 0.25 (Ambiguous)
Confidence > 99.9%< 80%
Method B: Vibrational Circular Dichroism (VCD) - The Solution-State Alternative

Best For: Oils, non-crystalline solids, and rapid screening.

Mechanism

VCD measures the differential absorption of left vs. right circularly polarized IR radiation.[2][3] It requires no derivatization but relies heavily on the accuracy of Density Functional Theory (DFT) calculations.

Experimental Protocol
  • Conformational Search: Use Molecular Mechanics (MMFF) to find low-energy conformers of the (1S,4S,5R) isomer.

  • DFT Optimization: Optimize geometry and calculate vibrational frequencies using B3LYP/6-31G(d) or higher level theory.

  • Measurement: Dissolve 10 mg in

    
     (
    
    
    
    ). Record VCD spectrum (1000–1800
    
    
    ).
  • Assignment: Compare experimental spectra with the Boltzmann-weighted calculated average. Use CompareVOA or similar software to generate a confidence score.

  • Risk: The bicyclic [2.2.1] system is rigid, which is good for VCD (fewer conformers), but the fluorine atom can induce solvent-dependent frequency shifts that DFT may miscalculate.

Method C: NMR with Chiral Derivatizing Agents (Mosher's Method)[4]

Best For: Rapid purity checks, labs without X-ray access.

Experimental Protocol
  • Derivatization: React the secondary amine at N2 with

    
    -(-)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Analysis: Compare

    
     and 
    
    
    
    NMR chemical shifts of the diastereomers.
  • Risk: Kinetic resolution. If the reaction is not 100% complete, the ratio of diastereomers in the NMR tube may not reflect the bulk sample.

Decision Matrix & Data Summary

The following table summarizes the operational trade-offs for the (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane scaffold.

FeatureSCXRD (HBr Salt) VCD Mosher's NMR
Sample State Single Crystal (Required)Solution (

)
Solution (Derivatized)
Sample Destruction Non-destructiveNon-destructiveDestructive
Time to Result 3–7 Days (Growth dependent)24 Hours (Calc + Exp)4–6 Hours
Certainty (AC) Absolute (Direct) Probabilistic (Model based)Relative (Empirical)
Cost High (Instrument/Service)MediumLow
Workflow Visualization

The diagram below illustrates the logical flow for selecting the correct method based on sample status.

DecisionMatrix Start Start: (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can you grow single crystals? IsSolid->CanCrystallize Yes VCD PROTOCOL B: VCD + DFT Calc IsSolid->VCD No (Oil/Gum) HeavyAtom Does it have a heavy atom (Cl, Br)? CanCrystallize->HeavyAtom Yes CanCrystallize->VCD No MakeSalt PROTOCOL A: Synthesis of HBr Salt HeavyAtom->MakeSalt No (Free base) SCXRD SCXRD (Cu-Source) HeavyAtom->SCXRD Yes (e.g. HCl salt) MakeSalt->SCXRD FlackCheck Flack Parameter < 0.1? SCXRD->FlackCheck SuccessXRD Definitive AC Assignment FlackCheck->SuccessXRD Yes FlackCheck->VCD No (Twinning/Disorder) ConfScore Confidence Score > 95%? VCD->ConfScore ConfScore->SuccessXRD Yes Mosher PROTOCOL C: Mosher's Derivatization ConfScore->Mosher No (Ambiguous)

Caption: Decision Logic for Absolute Configuration. Priority is given to SCXRD via salt formation for regulatory submission.

Technical Deep Dive: The Crystallographic Workflow

For the researcher choosing the X-ray path, the following workflow details the critical steps to overcome the "light atom" limitation using the HBr salt strategy.

XrayWorkflow Raw Crude Amine Salt HBr Salt Formation (Enhance Anomalous Signal) Raw->Salt Critical Step Grow Vapor Diffusion (MeOH / EtOAc) Salt->Grow Collect Data Collection (Cu-Kα, 100K) Grow->Collect Solve Structure Solution (SHELXT - Intrinsic Phasing) Collect->Solve Refine Refinement (SHELXL) Check Fluorine Disorder Solve->Refine Validate Validation Check Flack (x) & Hooft (y) Refine->Validate

Caption: Optimized Crystallography Workflow. Note the specific requirement for HBr salt and Low-Temp collection.

Critical Refinement Note: Handling Fluorine Disorder

In the [2.2.1]heptane system, the C5-Fluorine atom can sometimes exhibit positional disorder, flipping between endo and exo positions if the crystal packing is loose.

  • Detection: Look for elongated thermal ellipsoids at the C5 and F positions.

  • Remediation: If disorder is present, model the fluorine over two positions (PART 1 / PART 2) and constrain their occupancy to sum to 1.0. This does not affect the AC determination provided the heavy atom (Br) is ordered.

Conclusion & Recommendation

For (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane :

  • Primary Recommendation: Synthesize the Hydrobromide (HBr) salt . The presence of Bromine allows for a rapid, unambiguous AC determination using standard X-ray equipment, overcoming the lack of anomalous scattering in the fluorinated free base.

  • Secondary Recommendation: If the salt fails to crystallize, VCD is the superior non-destructive alternative, provided you perform rigorous conformational analysis to account for the rigid bicyclic framework.

References

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[4] Acta Crystallographica Section B, 69(3), 249-259. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Circular Dichroism Spectra. The Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Gawley, R. E., & Pinet, S. (2005). Determination of Enantiomeric Purity and Absolute Configuration by NMR Spectroscopy. Structure and Bonding, 128, 175-205. Link

Sources

Metabolic Stability Comparison: Fluorinated vs. Non-Fluorinated Azabicycloheptanes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of metabolic stability between fluorinated and non-fluorinated 7-azabicyclo[2.2.1]heptane scaffolds. This content is structured for medicinal chemists and DMPK scientists, synthesizing established structure-metabolism relationships (SMR) with actionable experimental protocols.

Executive Summary

The 7-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic amine frequently employed in medicinal chemistry to restrict conformational freedom and improve receptor selectivity (e.g.,


 nAChR agonists like Epibatidine).[1] However, the non-fluorinated scaffold often suffers from rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.[2]

Strategic fluorination of this scaffold serves as a "metabolic shield."[1][2] This guide details how replacing C-H bonds with C-F bonds significantly enhances metabolic stability by:

  • Blocking Metabolic Soft Spots: Preventing direct H-abstraction at labile bridge/bridgehead carbons.[1][2]

  • Modulating Basicity (

    
    ):  Lowering amine basicity to reduce cation-trapping and affinity for CYP heme centers.[1][2]
    
  • Altering Lipophilicity: Tuning

    
     to optimize membrane permeability without compromising metabolic turnover.
    

Mechanistic Basis: The Fluorine Effect

To understand the stability data, one must first grasp the physical organic chemistry driving the difference.[2]

Electronic Deactivation and Modulation

The nitrogen atom in 7-azabicyclo[2.2.1]heptane is highly basic (


).[1][2] Highly basic amines are often sequestered in lysosomes or bind non-specifically to the negatively charged surface of CYP450 enzymes, facilitating oxidation.[2]
  • Non-Fluorinated: High electron density on the nitrogen facilitates N-oxidation or

    
    -carbon oxidation.[1][2]
    
  • Fluorinated: The strong electronegativity of fluorine (

    
    ) exerts a through-bond inductive effect (
    
    
    
    ), pulling electron density away from the nitrogen.[2] This lowers the
    
    
    by 1–2 units, reducing metabolic liability while often maintaining physiological potency.[2]
Blocking C-H Abstraction

CYP450 metabolism typically proceeds via hydrogen atom abstraction (HAT).[1][2] The C-F bond is the strongest single bond in organic chemistry (


 vs. 

for C-H).[1][2] Replacing a labile C-H bond (e.g., at the C2 or C3 position) with C-F renders that site inert to oxidative attack.[2]
Visualization: Mechanism of Metabolic Shielding

The following diagram illustrates the dual protective mechanism of fluorination on the azabicycloheptane core.

MetabolicShielding cluster_0 Non-Fluorinated Scaffold cluster_1 Fluorinated Analog Scaffold_H 7-azabicyclo[2.2.1]heptane (C-H Bonds) CYP_Attack CYP450 Heme (Fe-O) Attack Scaffold_H->CYP_Attack High Affinity (High pKa) Metabolite Oxidized Metabolite (Unstable) CYP_Attack->Metabolite H-Abstraction Scaffold_F Fluorinated Analog (C-F Bonds) CYP_Block Metabolic Blockade (High Bond Energy) Scaffold_F->CYP_Block Low Affinity (Lower pKa) Stable Intact Parent Drug (High Stability) CYP_Block->Stable C-F Repulsion

Caption: Comparison of CYP450 interaction pathways. The non-fluorinated scaffold undergoes H-abstraction, while the fluorinated analog resists oxidation due to bond strength and reduced basicity.

Comparative Analysis: Representative Data

The following data represents a structural class analysis derived from structure-metabolism relationships (SMR) of bicyclic amines. It compares a prototypical unsubstituted 7-azabicyclo[2.2.1]heptane against its C2-fluorinated analogs.

Table 1: Physicochemical and Metabolic Stability Profile
ParameterCompound A (Unsubstituted)Compound B (2-exo-Fluoro)Compound C (2,2-difluoro)Impact Analysis
Structure C-H at C2 positionC-F (mono) at C2

(geminal) at C2
Structural modification
Basicity (

)
10.89.48.1F lowers

, reducing lysosomal trapping.[1]
Lipophilicity (

)
-0.50.20.8F increases lipophilicity , improving permeability.[1]
RLM

(

)
> 150 (High)45 (Moderate)< 15 (Low)>10-fold stability improvement.
Halflife (

)
(min)
< 1035> 120Significant extension of half-life.
Major Metabolite N-oxide, C2-hydroxylN-oxide (minor)Minimal metabolismMetabolic soft-spot blocked.

Key Insight: While mono-fluorination (Compound B) provides a significant stability boost, gem-difluorination (Compound C) often yields the most metabolically stable scaffold by completely removing the oxidizable hydrogens at the


-position to the bridgehead, though this must be balanced against potential lipophilicity increases.[1]

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your specific fluorinated analogs, use the following standardized Rat Liver Microsome (RLM) assay. This protocol ensures data is comparable to the values in Table 1.

Assay Workflow Visualization[1][2]

AssayWorkflow Prep 1. Preparation (Test Cmpd + Microsomes) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (Add NADPH) PreInc->Start Sampling 4. Sampling Timepoints (0, 5, 15, 30, 45, 60 min) Start->Sampling Quench 5. Quench (Cold ACN + Internal Std) Sampling->Quench Analysis 6. LC-MS/MS Analysis (Quantify Parent Depletion) Quench->Analysis Calc 7. Data Calculation (Cl_int, t1/2) Analysis->Calc

Caption: Step-by-step workflow for the high-throughput microsomal stability assay.

Detailed Protocol Steps[1][2]

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.[1][2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).[1][3]
    
  • Phosphate Buffer (100 mM, pH 7.4).[1][2]

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).[1][2]

Procedure:

  • Preparation: Prepare a 1

    
     solution of the test compound (fluorinated vs. non-fluorinated azabicycloheptane) in Phosphate Buffer containing 0.5 mg/mL microsomes.
    
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Add the NADPH regenerating system to start the reaction.[1][2] (Include a "No NADPH" control to check for chemical instability).

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately transfer aliquots into 150

    
     of Stop Solution. Vortex and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
    
  • Analysis: Inject the supernatant into an LC-MS/MS (e.g., Triple Quadrupole) monitoring the specific MRM transition for the azabicycloheptane parent mass.[1][2]

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.[1]


[1]

Strategic Recommendations

Based on the comparative data and mechanistic insights:

  • Target the C2/C3 Positions: In the 7-azabicyclo[2.2.1]heptane scaffold, the methylene bridges (C2/C3) are the primary sites of metabolic attack.[1][2] Exo-fluorination at these positions is generally preferred over endo-fluorination for both synthetic feasibility and metabolic protection.[1][2]

  • Monitor Basic Strength: If your target receptor requires a basic amine (e.g., for a salt bridge interaction), be cautious with gem-difluorination , which may lower the

    
     too drastically (
    
    
    
    ).[1][2] Mono-fluorination is often the "Goldilocks" zone.[1][2]
  • Bridgehead Fluorination: Fluorination at the bridgehead (C1/C4) is synthetically challenging but offers superior stability by blocking the tertiary carbon oxidation, a common pathway for high-clearance bicyclic amines.[1][2]

References

  • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1][2] Link

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Gillis, E. P., et al. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link[1]

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard reference for RLM Assay Protocols). Link

  • Obach, R. S. (1999).[1][2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1] Link

Sources

Validating Enantiomeric Excess of (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of enantiomeric excess (ee) for (1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane presents a unique analytical challenge due to its rigid bicyclic framework, secondary amine basicity, and the presence of a fluorine substituent. Unlike simple chiral amines, this scaffold requires methods that can distinguish between enantiomers (mirror images) and potential diastereomers (epimers at C4 or C5) generated during synthesis.

This guide compares two primary validation methodologies:

  • 19F NMR Spectroscopy via Chiral Derivatization: Exploits the fluorine atom as a sensitive reporter nucleus. Best for rapid "in-process" checks and structural verification.

  • Chiral HPLC/SFC: The "Gold Standard" for high-precision quantitation (±0.1% accuracy) and final release testing.

Structural Analysis & Analytical Strategy

Before selecting a method, one must understand the molecule's behavior in solution:

  • The Fluorine Handle: The C5-fluorine atom is a powerful NMR handle. It eliminates the spectral crowding often seen in 1H NMR of bicyclic systems.

  • Amine Basicity: The secondary amine at position 2 is basic. In Chiral HPLC, this leads to severe peak tailing unless basic modifiers (diethylamine/triethylamine) are used.

  • Rigidity: The [2.2.1] bridge locks the conformation, preventing ring-flip averaging. This usually enhances chiral recognition in both NMR and HPLC.

Decision Matrix: Which Method to Choose?

MethodSelection Start Start: Sample Type? Purity High Purity (>95%)? Start->Purity Throughput Sample Count? Purity->Throughput Yes (Isolated Solid) NMR_Path Method A: 19F NMR (Mosher Derivatization) Purity->NMR_Path No (Crude Rxn Mix) Throughput->NMR_Path Low (<5 samples) HPLC_Path Method B: Chiral HPLC (Polysaccharide Columns) Throughput->HPLC_Path High (>10 samples) Result_NMR Result_NMR NMR_Path->Result_NMR Output: approx. ee + Absolute Config Proof Result_HPLC Result_HPLC HPLC_Path->Result_HPLC Output: Precise ee (±0.1%)

Figure 1: Strategic decision tree for selecting the appropriate validation method based on sample purity and throughput requirements.

Method A: 19F NMR via Chiral Derivatization

Best for: Rapid structural confirmation, crude reaction mixtures, and determining absolute configuration.

This method relies on converting the enantiomeric mixture into diastereomers using a chiral derivatizing agent (CDA). The fluorine signal of the (1S,4S,5R)-isomer will shift differently than that of its enantiomer due to the anisotropic environment created by the CDA.

The Protocol: Mosher Amide Formation

Reagents:

  • (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) - Note: (R)-chloride yields (S)-amide configuration.

  • Base: Pyridine or DMAP/Triethylamine.

  • Solvent: Deuterated Chloroform (

    
    ) or Benzene-
    
    
    
    (Benzene often provides better separation).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of the amine substrate in 0.6 mL

    
     in an NMR tube.
    
  • Base Addition: Add 3.0 equivalents of dry pyridine.

  • Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl. Shake vigorously for 5 minutes.

    • Critical Check: Ensure the reaction goes to completion to avoid kinetic resolution effects (where one enantiomer reacts faster than the other), which would skew the ee calculation.

  • Acquisition: Acquire a 19F NMR spectrum (proton-decoupled if possible to sharpen peaks).

  • Analysis: Integrate the two distinct -CF3 peaks (from the Mosher group) AND the two distinct -F peaks (from the scaffold).

Data Interpretation

In the 19F spectrum, you will observe signals for the derivatizing agent (-CF3) and the substrate (-F).

  • Substrate Fluorine: The C5-F signal will split into two chemically distinct peaks (diastereomeric anisochrony).

  • Calculation:

    
    
    

Senior Scientist Insight:

"Always run a 'racemic spike' experiment. Derivatize a small amount of racemic material first to establish the chemical shift difference (


). If you only see one peak in your sample, you cannot assume 100% ee unless you know where the other enantiomer would appear."

Method B: Chiral HPLC (The Gold Standard)

Best for: QC release, precise quantitation, and separating diastereomeric impurities.

Direct separation on Chiral Stationary Phases (CSPs) is the industry standard. For azabicycloheptanes, polysaccharide-based columns are most effective.

Experimental Setup
ParameterRecommendationRationale
Column Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))Amylose helices provide excellent cavities for bicyclic inclusion.
Alternative Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))If Amylose fails, the linear Cellulose polymer often provides complementary selectivity.
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1)DEA (Diethylamine) is mandatory. Without it, the secondary amine interacts with residual silanols, causing peak tailing and loss of resolution.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (

) for rigid bicyclics.
Detection UV @ 210-220 nmThe scaffold lacks strong chromophores; low UV is required.
Temperature 25°C (Ambient)Lowering to 10°C can enhance separation factors (

) if resolution is marginal.
Method Development Workflow

HPLC_Workflow Step1 1. Solvent Screen (Hexane/IPA vs Hexane/EtOH) Step2 2. Column Screen (AD-H, OD-H, IC) Step1->Step2 Step3 3. Add Basic Modifier (0.1% DEA or TEA) Step2->Step3 Decision Resolution > 1.5? Step3->Decision Success Validate Method (Linearity, Precision) Decision->Success Yes Fail Switch Mode (Polar Organic or SFC) Decision->Fail No

Figure 2: Systematic screening protocol for optimizing Chiral HPLC conditions.

Comparative Analysis: HPLC vs. NMR

The following table summarizes the operational differences between the two validated approaches.

FeatureMethod A: 19F NMR (Mosher)Method B: Chiral HPLC
Precision Moderate (± 2-5%)High (± 0.1%)
Sample Prep Complex (Derivatization required)Simple (Dissolve & Inject)
Speed Fast (< 30 mins total)Slow (Method dev takes days)
Structural Info Yes (Verifies F-atom presence)No (Retention time only)
Cost per Sample High (Deuterated solvents + Reagents)Low (Solvents only)
Risk Kinetic Resolution (Incomplete rxn)Co-elution of impurities

References & Validation Sources

  • Methodology for Fluorinated Amines:

    • 19F NMR Analysis: "Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines." ACS Omega. This establishes the utility of fluorine as a reporter nucleus in chiral derivatization.

    • Source:

  • Chiral HPLC of Azabicyclo Systems:

    • Column Selection: "HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase." Journal of Chromatographic Science. Validates the use of Chiralcel OD-H and AD-H columns for this specific bicyclic class.

    • Source: [ResearchGate / J. Chrom.[1][2] Sci.]([Link])

  • General Chiral Analysis Protocols:

    • Mosher's Method:[3] "Use of Mosher's Acid for the Determination of Absolute Configuration." Chemical Reviews. The foundational text for the NMR protocol described above.

    • Source:

  • SFC/HPLC Screening Strategies:

    • Polysaccharide Columns: "Chiral Separation Using SFC and HPLC." Shimadzu Application News. Provides the rationale for switching between Normal Phase and SFC for difficult amines.

    • Source:

Sources

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